3-methyl-N-(pyridin-4-yl)butanamide
Description
Properties
IUPAC Name |
3-methyl-N-pyridin-4-ylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-8(2)7-10(13)12-9-3-5-11-6-4-9/h3-6,8H,7H2,1-2H3,(H,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLBOGLRQIPOSFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC=NC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Introduction: The Prominence of the Pyridine Scaffold in Medicinal Chemistry
An In-depth Technical Guide to N-(pyridin-4-yl) Amide Derivatives: Synthesis, Biological Activity, and Therapeutic Potential
The pyridine ring is a fundamental heterocyclic motif that holds a privileged position in drug discovery and development.[1][2][3] Its structural resemblance to benzene, with the replacement of a CH group by a nitrogen atom, imparts unique physicochemical properties.[4][5] The nitrogen atom acts as a hydrogen bond acceptor, enhances water solubility, and provides a site for metabolic transformations, making the pyridine scaffold a versatile building block for creating bioactive molecules.[5][6][] When incorporated into an amide linkage, specifically forming the N-(pyridin-4-yl) amide moiety, this scaffold gives rise to a class of compounds with a remarkably broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][][8]
This technical guide offers a comprehensive review of N-(pyridin-4-yl) amide derivatives for researchers, scientists, and drug development professionals. It delves into the synthetic strategies employed for their creation, explores their diverse biological activities with a focus on structure-activity relationships (SAR), and provides detailed protocols for their evaluation, grounding all claims in authoritative scientific literature.
Core Synthetic Strategies: Forging the Amide Bond
The construction of the N-(pyridin-4-yl) amide linkage is central to the synthesis of these derivatives. The most prevalent and robust method is the coupling of a carboxylic acid with 4-aminopyridine. The choice of coupling reagent and reaction conditions is critical and is dictated by the complexity of the substrates and the desired scale of the reaction.
Peptide Coupling Reactions
This strategy is widely adopted due to its efficiency and mild reaction conditions. A carboxylic acid is activated in situ to form a more reactive species (e.g., an active ester or acyl-imidazolide), which then readily reacts with the amino group of 4-aminopyridine.
-
Causality Behind Experimental Choice: Using a coupling agent like 1,1'-carbonyldiimidazole (CDI) is advantageous because the byproducts, imidazole and carbon dioxide, are easily removed, simplifying the purification process.[9] For more complex or acid-sensitive substrates, coupling agents like EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) in combination with an activator like HOBt (hydroxybenzotriazole) are employed to suppress side reactions and minimize racemization in chiral molecules.[10]
Caption: General workflow for peptide coupling synthesis.
Experimental Protocol: CDI-Mediated Amide Coupling[9][10]
-
Activation: To a stirred solution of the desired thieno[2,3-d]pyrimidine-4-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add 1,1'-carbonyldiimidazole (CDI) (1.2 eq) in portions at room temperature.
-
Monitoring: Stir the reaction mixture for 1-2 hours until the formation of the acyl-imidazolide intermediate is complete. Progress can be monitored by the cessation of CO₂ evolution.
-
Coupling: Add 4-aminopyridine (1.1 eq) to the reaction mixture.
-
Reaction: Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into ice-cold water.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and dry under vacuum.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or isopropanol) to afford the pure N-(pyridin-4-yl) amide derivative.
Amide Activation via Triflic Anhydride
An alternative, powerful method involves the activation of N-vinyl or N-aryl amides with trifluoromethanesulfonic anhydride (Tf₂O). This approach generates a highly reactive intermediate that can undergo annulation to form pyridine rings, offering a convergent route to highly substituted derivatives.[11]
-
Causality Behind Experimental Choice: This method is particularly useful for building the pyridine ring itself, rather than just forming the amide bond. The use of a strong activating agent like Tf₂O allows for the transformation of less reactive amide precursors under mild conditions.[11][12]
Therapeutic Applications and Structure-Activity Relationships (SAR)
N-(pyridin-4-yl) amide derivatives have demonstrated significant potential across multiple therapeutic areas. The pyridine ring often acts as a key pharmacophore, engaging in crucial interactions with biological targets.
Anticancer Activity: Targeting Protein Kinases
A substantial body of research has focused on N-(pyridin-4-yl) amide derivatives as inhibitors of protein kinases, which are critical regulators of cell signaling pathways frequently dysregulated in cancer.[10][13][14]
-
Mechanism of Action: Many of these derivatives function as ATP-competitive inhibitors. The pyridin-4-yl nitrogen can form a key hydrogen bond with the "hinge" region of the kinase ATP-binding pocket, a common feature of many kinase inhibitors. Variations in the rest of the molecule (the "R-group" of the amide) explore other regions of the binding site to achieve potency and selectivity.
Caption: Kinase inhibition by an N-(pyridin-4-yl) amide derivative.
-
Structure-Activity Relationship (SAR):
-
The pyridylpyrimidinylaminophenyl scaffold is a key pharmacophore found in FDA-approved tyrosine kinase inhibitors like imatinib.[10]
-
In a series of pyridylpyrimidinylaminophenyl amides, a cyclic amide derivative (20 ) showed an IC₅₀ value against c-Src kinase comparable to imatinib.[10]
-
Another derivative (14 ) containing a 2-((4-methyl-2-oxo-2H-chromen-6-yl)oxy)acetamide moiety demonstrated an IC₅₀ value of 8.39 μM, indicating that bulky, oxygen-rich substituents can be well-tolerated and contribute to potency.[10]
-
In a different series, N-(pyridin-3-yl)pyrimidin-4-amine derivatives were developed as potent CDK2 inhibitors. The most promising compound, 7l , showed broad antiproliferative efficacy against various cancer cell lines with IC₅₀ values in the low micromolar range.[13]
-
Table 1: Anticancer Activity of Selected N-(pyridin-4-yl) Amide Derivatives
| Compound | Target Kinase | Cancer Cell Line | Activity (IC₅₀) | Reference |
| 20 | c-Src | - | Comparable to Imatinib | [10] |
| 14 | c-Src | - | 8.39 μM | [10] |
| 7l | CDK2 | MV4-11 (Leukemia) | 0.83 μM | [13] |
| 7l | CDK2 | HT-29 (Colon) | 2.12 μM | [13] |
| SK-25 | - | MiaPaCa-2 (Pancreatic) | 1.95 μM | [15] |
Antimicrobial Activity
The N-(pyridin-4-yl) amide scaffold has also been incorporated into molecules with significant antibacterial and antifungal properties.[6][] The pyridine moiety can enhance cell permeability and interact with microbial targets.[16]
-
Mechanism of Action: In some cases, these compounds target essential bacterial enzymes. For example, molecular docking studies have suggested that certain thieno[2,3-d]pyrimidine-based pyridyl amides can inhibit the TrmD enzyme in P. aeruginosa, which is involved in tRNA modification.[9]
-
Structure-Activity Relationship (SAR):
-
Combining thieno[2,3-d]pyrimidine-4-carboxylic acids with 4-aminopyridine has yielded compounds with potent antimicrobial activity.[9]
-
N-(pyridin-4-yl)-5,6,7,8-tetrahydro[9]benzothieno[2,3-d]pyrimidine-4-carboxamide (2g ) was found to have a broad spectrum of antimicrobial activity.[9]
-
The presence of additional heterocyclic systems, such as benzothiazole, appended to the core structure can modulate the antimicrobial spectrum and potency.[17]
-
Experimental Protocol: Antimicrobial Susceptibility Testing (Resazurin-Based Microdilution Assay)[9]
-
Preparation: Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution in a 96-well microtiter plate using an appropriate broth medium to achieve a range of final concentrations.
-
Inoculation: Add a standardized inoculum of the target microorganism (e.g., P. aeruginosa ATCC 10145) to each well. Include positive (microorganism only) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Indicator Addition: Add a sterile resazurin solution to each well and re-incubate for 2-4 hours.
-
Data Analysis: Determine the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of the compound that prevents a color change of the resazurin indicator from blue (no growth) to pink (growth).
Anti-inflammatory Activity
Derivatives of pyridine-4-one and N-pyridyl amides have shown significant anti-inflammatory effects.[18][19][20]
-
Mechanism of Action: The exact mechanisms can vary. Some pyridine-4-one derivatives are thought to exert their effects through iron chelation, as key inflammatory enzymes like cyclooxygenase (COX) are heme-dependent.[18] For other N-pyridyl amides, the mechanism may involve direct inhibition of inflammatory mediators.
-
Structure-Activity Relationship (SAR):
-
In a series of 3-hydroxy-pyridine-4-one derivatives, a compound with a benzyl group substitution on the pyridine ring showed the greatest anti-inflammatory potency.[18]
-
For N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides, the spatial arrangement between the benzothiazine and pyridine fragments directly influences both analgesic and anti-inflammatory activity.[20]
-
Certain compounds in this benzothiazine series exceeded the anti-inflammatory and analgesic efficacy of the commercial NSAID, Lornoxicam.[20]
-
Table 2: Anti-inflammatory Activity of Selected Pyridine Derivatives
| Compound Class | Model | Activity (% Inhibition) | Reference |
| 3-Hydroxy-pyridine-4-one (Compound A, 20 mg/kg) | Carrageenan-induced paw edema | 67% | [18] |
| 3-Hydroxy-pyridine-4-one (Compound A, 20 mg/kg) | Croton oil-induced ear edema | 37% | [18] |
| N-(pyridin-3-yl)-benzothiazine-carboxamide | Carrageenan inflammation | Exceeded Lornoxicam | [20] |
Conclusion and Future Directions
The N-(pyridin-4-yl) amide scaffold is a proven and highly versatile platform in medicinal chemistry. Its derivatives have demonstrated significant therapeutic potential as kinase inhibitors for cancer, as novel antimicrobial agents to combat resistant pathogens, and as potent anti-inflammatory drugs. The synthetic accessibility of these compounds, primarily through robust amide coupling reactions, allows for extensive exploration of structure-activity relationships.
Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to enhance their in vivo efficacy and safety profiles. The application of computational tools, such as molecular docking and dynamic simulations, will continue to be invaluable for the rational design of next-generation N-(pyridin-4-yl) amide derivatives with improved potency and target selectivity. The continued exploration of this chemical space promises to yield novel therapeutic agents for a wide range of human diseases.
References
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Title: Synthesis, docking study and antimicrobial activity evaluation of pyridyl amides of thieno[2,3-d]pyrimidine-4-carboxylic acid Source: ScienceRise: Pharmaceutical Science URL: [Link]
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Title: A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one Source: PubMed Central URL: [Link]
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Title: Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors Source: ResearchGate URL: [Link]
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Title: Synthesis and evaluation of 4-(1-aminoalkyl)-N-(4-pyridyl)cyclohexanecarboxamides as Rho kinase inhibitors and neurite outgrowth promoters Source: PubMed URL: [Link]
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Title: SYNTHESIS, DOCKING STUDY AND ANTIMICROBIAL ACTIVITY EVALUATION OF PYRIDYL AMIDES OF THIENO[2,3-D]PYRIMIDINE-4-CARBOXYLIC ACID Source: ScienceRise: Pharmaceutical Science URL: [Link]
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Title: Pyridine Compounds with Antimicrobial and Antiviral Activities Source: PubMed Central URL: [Link]
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Title: Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D Source: ACS Publications URL: [Link]
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Title: Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy Source: PubMed URL: [Link]
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Title: CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate Source: IUCr Journals URL: [Link]
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Title: Synthesis and Regularities of the Structure–Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides Source: ResearchGate URL: [Link]
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Title: A novel series of N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amines as highly potent CDK4/6 inhibitors Source: PubMed URL: [Link]
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Title: Design and Synthesis of Pyridine-amide Based Compounds Appended Naproxen Moiety as Anti-Microbial and Anti- Inflammatory Agents Source: ResearchGate URL: [Link]
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role of 3-methyl-N-(pyridin-4-yl)butanamide as a drug discovery fragment
Title: The Role of 3-Methyl-N-(pyridin-4-yl)butanamide in Fragment-Based Drug Discovery: A Technical Guide to Hinge-Binding Scaffolds
Abstract
In the landscape of Fragment-Based Drug Discovery (FBDD), low-molecular-weight scaffolds that efficiently map the pharmacophoric space of target binding sites are paramount. 3-methyl-N-(pyridin-4-yl)butanamide (also known as N-(pyridin-4-yl)isovaleramide) represents a privileged structural motif, particularly in the development of kinase inhibitors. This whitepaper provides an in-depth technical analysis of this fragment, detailing its mechanistic rationale, physicochemical metrics, and the self-validating experimental workflows required for its elaboration into a high-affinity lead compound.
Molecular Architecture and Mechanistic Rationale
The utility of 3-methyl-N-(pyridin-4-yl)butanamide as a drug discovery fragment stems from its bipartite architecture, which perfectly balances hydrogen-bonding capability with lipophilic vectoring.
-
The 4-Aminopyridine Core: The pyridine nitrogen is a highly validated hydrogen bond acceptor. In kinase targets, this nitrogen acts as a "hinge binder," establishing a critical interaction with the backbone amide NH of the kinase hinge region[1]. Furthermore, the exocyclic amide linkage provides structural rigidity, enforcing coplanarity and offering an additional hydrogen bond donor (NH) to interact with the backbone carbonyl of the hinge[2].
-
The Isovaleryl (3-Methylbutanoyl) Tail: The aliphatic extension serves as a hydrophobic vector. Once the pyridine core anchors the fragment to the hinge, the isovaleryl group projects into the adjacent solvent channel or the selectivity pocket. This allows medicinal chemists to probe the lipophilic space and DFG-in/out conformations without drastically inflating the molecular weight[3].
Fig 1. Structural decomposition and kinase hinge-binding interactions of the fragment.
Physicochemical Profiling and Fragment Metrics
To ensure a fragment is a viable starting point, it must strictly adhere to Astex’s "Rule of Three" (RO3) and exhibit high binding efficiency. 3-methyl-N-(pyridin-4-yl)butanamide is highly compliant, leaving ample physicochemical "runway" for subsequent lead optimization[4].
Table 1: Physicochemical Properties & RO3 Compliance
| Property | Value | RO3 Threshold | Compliance |
| Molecular Weight (MW) | 178.23 g/mol | ≤ 300 g/mol | Optimal |
| Heavy Atoms (HA) | 13 | ≤ 22 | Optimal |
| cLogP | ~1.2 | ≤ 3.0 | Optimal |
| H-Bond Donors (HBD) | 1 | ≤ 3 | Optimal |
| H-Bond Acceptors (HBA) | 2 | ≤ 3 | Optimal |
Table 2: Representative Binding Metrics (Assuming Kd = 500 µM)
| Metric | Calculation Formula | Value | Target Threshold |
| Ligand Efficiency (LE) | (1.37/HA)×pKd | 0.347 kcal/mol/HA | > 0.30 |
| Lipophilic Ligand Efficiency (LLE) | pKd−cLogP | 2.1 | > 0.0 (for fragments) |
Note: An LE of >0.3 is considered the gold standard for fragment progression, indicating that the binding energy is highly optimized per heavy atom.
Target Applications in Kinase Inhibition
The 4-aminopyridine scaffold has been successfully utilized across multiple high-value therapeutic targets:
-
TYK2 (Tyrosine Kinase 2): Optimization of 4-aminopyridine benzamides has led to potent, selective, and orally bioavailable TYK2 inhibitors for autoimmune diseases[1].
-
PKD (Protein Kinase D): Structure-activity relationship (SAR) studies reveal that the 4-aminopyridine moiety is uniquely capable of maintaining low nanomolar potency in pan-PKD inhibitors[2].
-
MPS1 & Aurora Kinases: Pyridin-4-yl fragments have been identified as highly ligand-efficient inhibitors of mitotic kinases, essential for oncology applications[4].
Self-Validating Experimental Methodologies
A robust FBDD campaign requires a self-validating system where chemical synthesis feeds into orthogonal biophysical and structural validation.
Fig 2. Self-validating FBDD workflow from synthesis to lead optimization.
Chemoselective Synthesis Protocol
To synthesize the fragment, chemoselectivity must be strictly controlled to prevent acylation of the pyridine nitrogen.
-
Preparation: Dissolve 1.0 eq of 4-aminopyridine in anhydrous Dichloromethane (DCM).
-
Base Addition: Add 1.5 eq of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA is a sterically hindered, non-nucleophilic base that scavenges HCl without competing for the electrophile, ensuring selective N-acylation of the exocyclic amine.
-
Acylation: Cool the mixture to 0°C. Add 1.1 eq of isovaleryl chloride dropwise. Stir for 4 hours, allowing it to warm to room temperature.
-
Workup: Quench with saturated NaHCO3 , extract with DCM, wash with brine, dry over MgSO4 , and purify via flash chromatography (EtOAc/Hexane).
Surface Plasmon Resonance (SPR) Screening
Fragments inherently possess weak affinities (high µM to low mM). SPR is utilized due to its sensitivity to low-molecular-weight analytes.
-
Immobilization: Immobilize the target kinase (e.g., TYK2) onto a CM5 sensor chip via standard amine coupling until a density of ~3000 RU is achieved.
-
Buffer Preparation: Use a running buffer of PBS, 0.05% Tween-20, and 5% DMSO . Causality: Fragments require high screening concentrations (up to 2 mM). 5% DMSO is mandatory to maintain fragment solubility without denaturing the immobilized kinase.
-
Solvent Correction: Run a DMSO calibration curve (4.5% to 5.5%). Causality: Bulk refractive index changes caused by slight DMSO mismatches between the running buffer and sample will mask the small fragment binding signal if not mathematically corrected.
-
Injection: Inject a concentration series of the fragment (15 µM to 2 mM) at 30 µL/min. Analyze the steady-state responses to calculate the Kd .
Orthogonal Validation via X-Ray Crystallography
Once SPR confirms binding, the precise binding mode must be elucidated to guide vector elaboration.
-
Crystal Growth: Grow apo-crystals of the target kinase using hanging-drop vapor diffusion.
-
Fragment Soaking: Transfer the apo-crystal into a drop containing the crystallization mother liquor supplemented with 10-50 mM of the fragment. Causality: We use high-concentration soaking rather than co-crystallization because low-affinity fragments are easily outcompeted by crystallization additives (like PEGs or salts). High-concentration soaking utilizes mass action to drive the fragment into the active site of the pre-formed crystal lattice.
-
Data Collection: Cryoprotect the crystal, flash-freeze in liquid nitrogen, and collect diffraction data to resolve the electron density of the bound fragment.
Conclusion
3-methyl-N-(pyridin-4-yl)butanamide is a textbook example of a high-utility FBDD scaffold. By leveraging the 4-aminopyridine core for robust hinge-binding and the isovaleryl tail for lipophilic probing, researchers can achieve exceptional Ligand Efficiency. When paired with a self-validating workflow of SPR and X-ray crystallography, this fragment serves as an ideal launchpad for the de novo design of potent, selective kinase inhibitors.
References
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Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. NIH / PMC. 4
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Lead Optimization of a 4-Aminopyridine Benzamide Scaffold To Identify Potent, Selective, and Orally Bioavailable TYK2 Inhibitors. Journal of Medicinal Chemistry - ACS Publications. 1
-
Small Molecule Inhibitors of Protein Kinase D: Early Development, Current Approaches, and Future Directions. Journal of Medicinal Chemistry - ACS Publications. 2
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Application of Fragment-Based de Novo Design to the Discovery of Selective Picomolar Inhibitors of Glycogen Synthase Kinase‑3. IBS Publications Repository. 3
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Synthesis of 3-Methyl-N-(pyridin-4-yl)butanamide: A Detailed Protocol for Drug Discovery and Medicinal Chemistry
Introduction
3-Methyl-N-(pyridin-4-yl)butanamide is a molecule of interest in the fields of drug discovery and medicinal chemistry, serving as a key building block for more complex bioactive compounds. Its structure, featuring a pyridine ring linked to an isovaleramide moiety, presents a versatile scaffold for the development of novel therapeutic agents. This application note provides a comprehensive and detailed protocol for the synthesis of 3-methyl-N-(pyridin-4-yl)butanamide from the reaction of isovaleryl chloride and 4-aminopyridine. The described methodology is designed to be robust and reproducible, ensuring high purity and yield of the target compound. This guide is intended for researchers, scientists, and professionals in drug development, offering not only a step-by-step procedure but also the underlying scientific rationale for key experimental choices.
Reaction Principle and Strategy
The synthesis of 3-methyl-N-(pyridin-4-yl)butanamide is achieved through a nucleophilic acyl substitution reaction. In this process, the nucleophilic amino group of 4-aminopyridine attacks the electrophilic carbonyl carbon of isovaleryl chloride. This is a classic example of an acylation reaction, often performed under Schotten-Baumann conditions, which involve the use of a base to neutralize the hydrochloric acid byproduct generated during the reaction, thereby driving the equilibrium towards product formation.[1][2]
The choice of an appropriate base and solvent is critical to the success of this synthesis. A non-nucleophilic base is preferred to avoid competition with the amine for the acyl chloride. Similarly, an inert aprotic solvent is typically employed to prevent any unwanted side reactions with the highly reactive acyl chloride.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Isovaleryl chloride | ≥98% | Commercially Available |
| 4-Aminopyridine | ≥99% | Commercially Available |
| Triethylamine (TEA) | ≥99.5%, anhydrous | Commercially Available |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercially Available |
| Ethyl acetate | ACS Grade | Commercially Available |
| Hexanes | ACS Grade | Commercially Available |
| Saturated aq. NaHCO₃ | Prepared in-house | |
| Brine | Prepared in-house | |
| Anhydrous MgSO₄ | Commercially Available |
Equipment
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Column chromatography setup
-
NMR spectrometer
-
Mass spectrometer
Workflow Diagram
Caption: Experimental workflow for the synthesis of 3-methyl-N-(pyridin-4-yl)butanamide.
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-aminopyridine (5.0 g, 53.1 mmol) and triethylamine (8.9 mL, 63.7 mmol, 1.2 eq) in 100 mL of anhydrous dichloromethane (DCM).
-
Cooling: Place the flask in an ice bath and stir the solution for 15 minutes until the temperature equilibrates to 0 °C.
-
Addition of Acyl Chloride: In a separate dropping funnel, prepare a solution of isovaleryl chloride (7.0 g, 58.0 mmol, 1.1 eq) in 20 mL of anhydrous DCM. Add the isovaleryl chloride solution dropwise to the stirred 4-aminopyridine solution over a period of 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (1:1).
-
Work-up: Upon completion of the reaction (as indicated by TLC), quench the reaction by slowly adding 50 mL of water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution and 50 mL of brine. The aqueous washes help to remove unreacted starting materials and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 50%). Combine the fractions containing the desired product (visualized by TLC) and concentrate under reduced pressure to yield 3-methyl-N-(pyridin-4-yl)butanamide as a solid. For further purification, recrystallization from a suitable solvent system like ethyl acetate/hexanes can be performed.[3][4]
Characterization
The identity and purity of the synthesized 3-methyl-N-(pyridin-4-yl)butanamide should be confirmed by standard analytical techniques.
Predicted Analytical Data
| Technique | Expected Results |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 8.51 (d, 2H), 7.55 (d, 2H), 7.30 (br s, 1H, NH), 2.28 (d, 2H), 2.20 (m, 1H), 1.02 (d, 6H). |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 171.5, 150.5, 145.0, 114.0, 45.0, 26.0, 22.5. |
| Mass Spec. (ESI+) | m/z: 179.1184 [M+H]⁺, 201.1003 [M+Na]⁺. |
Note: Predicted NMR data is based on computational models and may vary slightly from experimental results.[5][6][7]
Safety Precautions
-
Isovaleryl chloride is a corrosive and flammable liquid that reacts violently with water.[8] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.
-
4-Aminopyridine is a toxic substance and should be handled with care.[9][10] Avoid inhalation of dust and contact with skin and eyes.
-
Triethylamine is a flammable and corrosive liquid with a strong odor. Handle in a fume hood.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be performed in a well-ventilated fume hood.
Discussion of Experimental Choices
The selection of reagents and conditions in this protocol is based on established principles of organic synthesis to maximize yield and purity while ensuring safety.
-
Solvent: Anhydrous dichloromethane is an excellent choice as it is aprotic and effectively dissolves both the starting materials and the product. Its low boiling point facilitates easy removal during the work-up and purification stages.
-
Base: Triethylamine is a non-nucleophilic organic base that effectively scavenges the HCl produced during the reaction without competing with the 4-aminopyridine for the acyl chloride.[11] An excess (1.2 equivalents) is used to ensure complete neutralization of the acid.
-
Temperature Control: The initial cooling to 0 °C and the slow addition of the highly reactive isovaleryl chloride are crucial to control the exothermic nature of the reaction and prevent the formation of byproducts.
-
Work-up Procedure: The aqueous work-up with sodium bicarbonate is essential to remove any remaining acidic impurities and excess triethylamine hydrochloride salt. The subsequent brine wash helps to remove residual water from the organic phase.
-
Purification: Column chromatography is a reliable method for purifying the final product from any unreacted starting materials or byproducts. Recrystallization can be employed to obtain a highly pure, crystalline product.[3]
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of 3-methyl-N-(pyridin-4-yl)butanamide. By following the outlined procedures and adhering to the safety precautions, researchers can confidently synthesize this valuable building block for their drug discovery and medicinal chemistry programs. The emphasis on the rationale behind the experimental choices aims to provide a deeper understanding of the reaction, allowing for informed modifications and troubleshooting should the need arise.
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ResearchGate. Scheme 1: Synthesis of N-(pyridin-4-yl)(tolu-4-yl)sulphonamide... Available at: [Link]
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ResearchGate. Synthesis of N -4-Pyridyl Amide Derivatives of N -Diisopropyloxyphosphoryl Amino Acids and Antidotal Activity of Tetrodotoxin (TTX) | Request PDF. Available at: [Link]
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Application Notes and Protocols for the Synthesis of 3-methyl-N-(pyridin-4-yl)butanamide
Introduction: Navigating the Challenges of Amide Bond Formation with Electron-Deficient Amines
The amide bond is a cornerstone of medicinal chemistry and drug development, present in a vast array of pharmaceutical agents.[1][2][3][4] The synthesis of amides, typically through the coupling of a carboxylic acid and an amine, is one of the most frequently performed reactions in the field.[2][3][4][5] While numerous methods exist for amide bond formation, the coupling of electron-deficient amines, such as 4-aminopyridine, presents unique challenges. The reduced nucleophilicity of the amine nitrogen in these systems often leads to sluggish reactions and lower yields when using standard coupling protocols.[2][5][6]
This technical guide provides a comprehensive overview of the key considerations and robust protocols for the successful synthesis of 3-methyl-N-(pyridin-4-yl)butanamide. We will delve into the mechanistic rationale behind the selection of appropriate coupling reagents, provide detailed, step-by-step experimental procedures, and offer practical advice for troubleshooting and optimization.
Mechanism & Reagent Selection: A Strategic Approach to Amide Coupling
The successful formation of an amide bond hinges on the activation of the carboxylic acid to generate a highly reactive intermediate that is susceptible to nucleophilic attack by the amine.[4][7][8] The choice of coupling reagent is therefore critical and should be guided by the specific properties of the substrates. For the synthesis of 3-methyl-N-(pyridin-4-yl)butanamide, where we are coupling a simple aliphatic carboxylic acid with an electron-deficient amine, several classes of reagents are particularly effective.
Carbodiimide-Mediated Coupling: The Role of EDC and Additives
Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used coupling reagents due to their effectiveness and the water-solubility of the urea byproduct, which simplifies purification.[9][10] The mechanism involves the reaction of the carboxylic acid with EDC to form a highly reactive O-acylisourea intermediate.[11][12] However, this intermediate can be unstable and prone to rearrangement to an inactive N-acylurea.[9][11]
To mitigate this and enhance reaction efficiency, additives like 1-Hydroxybenzotriazole (HOBt) are often employed.[11][13][14] HOBt intercepts the O-acylisourea to form an HOBt-ester, which is more stable and a highly efficient acylating agent.[11][15] For electron-deficient amines, the inclusion of an acyl transfer catalyst like 4-(Dimethylamino)pyridine (DMAP) can be beneficial, forming a highly reactive acyliminium ion intermediate.[2][16]
Caption: EDC/HOBt mediated amide coupling pathway.
Phosphonium and Uronium Salt Reagents: High Efficiency for Challenging Couplings
For more challenging couplings, phosphonium salts like (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) and uronium salts like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) are excellent alternatives.[7][8][17] These reagents are known for their high coupling efficiency and ability to suppress racemization.[7][17]
The mechanism for both PyBOP and HBTU involves the in-situ formation of an HOBt active ester.[15][17] The carboxylate anion, formed by the action of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), attacks the reagent to generate the active ester, which then readily reacts with the amine.[15][17][18]
| Reagent Class | Examples | Strengths | Weaknesses |
| Carbodiimides | EDC, DCC | Readily available, inexpensive, water-soluble byproducts (EDC).[6][9] | Can lead to N-acylurea formation, may require additives for efficiency and to suppress racemization.[9][11] |
| Phosphonium Salts | PyBOP | High coupling efficiency, low racemization, safer byproduct than BOP.[7][8] | More expensive than carbodiimides, potentially explosive.[7][17] |
| Uronium/Aminium Salts | HBTU, HATU | Very effective, rapid reactions, suitable for difficult couplings.[11][13][19] | Can cause racemization if HOBt is not added, potential for guanidinylation side products.[15] |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of 3-methyl-N-(pyridin-4-yl)butanamide using two different, reliable coupling systems.
Protocol 1: EDC/HOBt Mediated Amide Coupling
This protocol is a robust and cost-effective method suitable for a wide range of amide couplings. The use of HOBt is crucial for minimizing side reactions and improving the overall yield.[11]
Materials:
-
3-Methylbutanoic acid
-
4-Aminopyridine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 3-methylbutanoic acid (1.0 eq) and 4-aminopyridine (1.1 eq) in anhydrous DMF (10 volumes) at 0 °C, add HOBt (1.2 eq).
-
Add EDC (1.2 eq) to the reaction mixture and stir at 0 °C for 30 minutes to allow for the formation of the HOBt-ester.[11]
-
Add DIPEA (2.5 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11]
-
Upon completion, dilute the reaction mixture with DCM (20 volumes).
-
Wash the organic layer sequentially with 1 M HCl (10 volumes), saturated aqueous NaHCO₃ (10 volumes), and brine (10 volumes).[11][17]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-methyl-N-(pyridin-4-yl)butanamide.
Caption: Workflow for EDC/HOBt mediated coupling.
Protocol 2: PyBOP Mediated Amide Coupling
This protocol is highly effective, particularly for less reactive amines, and offers excellent yields with minimal side products.[7]
Materials:
-
3-Methylbutanoic acid
-
4-Aminopyridine
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
10% Citric acid solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 3-methylbutanoic acid (1.0 eq), 4-aminopyridine (1.2 eq), and DIPEA (1.5 eq) in anhydrous DMF (10 volumes) at 0 °C, add PyBOP (1.2 eq).[17]
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM (20 volumes).
-
Wash the organic layer sequentially with 10% citric acid (10 volumes), water (2 x 10 volumes), saturated aqueous NaHCO₃ (10 volumes), and brine (10 volumes).[17]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 3-methyl-N-(pyridin-4-yl)butanamide.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low to No Product Formation | - Inactive coupling agents (especially EDC, which is moisture-sensitive).- Incorrect pH (amine is protonated).- Insufficient activation of the carboxylic acid. | - Use fresh or properly stored coupling reagents.[11]- Ensure sufficient base (e.g., DIPEA) is present to maintain a slightly basic pH (7-9).[11]- Consider a more powerful coupling reagent like HATU or PyBOP.[11] |
| Presence of Unreacted Starting Materials | - Incomplete reaction.- Insufficient equivalents of one reactant. | - Increase reaction time or gently heat the reaction mixture.- Use a slight excess (1.1-1.2 equivalents) of the amine.[11] |
| Formation of Significant Impurities | - Side reaction of the activated carboxylic acid (e.g., N-acylurea formation with EDC).- Guanidinylation of the amine with uronium reagents. | - Ensure HOBt is used with EDC to form the more stable active ester.[11]- Add HOBt when using HBTU to suppress side reactions.[13][15] |
| Difficulty in Purification | - Water-soluble byproducts (e.g., tetramethylurea from HBTU).- DCU byproduct from DCC is often difficult to remove. | - Perform thorough aqueous washes during workup.- If using DCC, attempt to precipitate the DCU by cooling and filtering before workup. |
Conclusion
The synthesis of 3-methyl-N-(pyridin-4-yl)butanamide, while presenting the challenge of coupling with an electron-deficient amine, can be achieved with high efficiency through the careful selection of coupling reagents and optimization of reaction conditions. Both EDC/HOBt and PyBOP-mediated protocols offer reliable pathways to the desired product. By understanding the underlying mechanisms and potential pitfalls, researchers can confidently and successfully synthesize this and other challenging amide-containing molecules.
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Application Note and Protocol for the Solubilization of 3-methyl-N-(pyridin-4-yl)butanamide
Introduction: Navigating the Solubility Challenge of a Novel Pyridinyl Amide Derivative
3-methyl-N-(pyridin-4-yl)butanamide is a novel compound of interest within contemporary drug discovery programs, belonging to a class of pyridine derivatives that have demonstrated a wide spectrum of biological activities.[1][2] The core structure, featuring both a pyridine ring and an amide linkage, presents a unique set of physicochemical characteristics that directly influence its solubility—a critical parameter for successful preclinical development, including in vitro and in vivo assays. The amide group, a cornerstone of many pharmaceutical compounds, and the polar pyridine ring both contribute to the molecule's overall properties.[3][4] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to effectively dissolve 3-methyl-N-(pyridin-4-yl)butanamide, ensuring the integrity and reproducibility of experimental results. Our approach is grounded in established principles of solvent science, with a focus on providing both practical protocols and the underlying scientific rationale.
Physicochemical Profile and Solubility Considerations
A thorough understanding of the physicochemical properties of 3-methyl-N-(pyridin-4-yl)butanamide is paramount for informed solvent selection. While specific experimental data for this exact molecule is not widely available, we can infer its likely characteristics based on its structural motifs: the pyridine ring and the butanamide side chain.
Structural Analysis:
-
Pyridine Moiety: The pyridine ring is a basic heterocycle, capable of forming hydrogen bonds through its nitrogen atom. This feature generally imparts a degree of polarity and can influence solubility in protic solvents. The basicity of the pyridine nitrogen also allows for salt formation with acids, a common strategy to enhance aqueous solubility.[5]
-
Amide Linkage: The amide group is polar and can act as both a hydrogen bond donor (N-H) and acceptor (C=O).[3] This functionality typically favors solubility in polar solvents.
-
Alkyl Chain: The 3-methylbutanamide portion introduces a degree of lipophilicity, which will influence its solubility in nonpolar solvents.
Predicted Solubility Behavior:
Based on this composite structure, 3-methyl-N-(pyridin-4-yl)butanamide is anticipated to be a moderately polar compound. Its solubility is likely to be limited in nonpolar hydrocarbon solvents and variable in polar protic and aprotic solvents. The interplay between the polar pyridine and amide groups and the nonpolar alkyl chain will dictate its solubility profile.
Solvent Selection: A Strategic Approach
The selection of an appropriate solvent system is a critical step that can significantly impact experimental outcomes. Traditional choices in early drug discovery often include polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) due to their strong solubilizing power for a wide range of compounds.[6][7][8] However, there is a growing emphasis on the use of "greener" or more sustainable solvents.[3][4][8]
Table 1: Properties of Recommended Solvents for Initial Solubility Screening
| Solvent | Type | Dielectric Constant (20°C) | Boiling Point (°C) | Key Considerations |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47.2 | 189 | Excellent solubilizing power for many organic compounds. Commonly used for stock solutions in biological assays.[1][9][10] Can be difficult to remove. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | 153 | Strong solvent, but has associated health and environmental concerns.[4][8] |
| Ethanol (EtOH) | Polar Protic | 24.3 | 78.4 | "Greener" option, volatile and easily removed. May be a good choice for less polar compounds. |
| Methanol (MeOH) | Polar Protic | 32.6 | 64.7 | Similar to ethanol but more polar. |
| Acetonitrile (ACN) | Polar Aprotic | 37.5 | 81.6 | Common solvent in chromatography, can be a useful co-solvent. |
| Water (Aqueous Buffers) | Polar Protic | 80.1 | 100 | Solubility is often pH-dependent for compounds with ionizable groups like the pyridine nitrogen. |
Experimental Protocols for Solubility Determination
A systematic approach to solubility testing is crucial for identifying the optimal solvent system. The following protocols outline a tiered screening process, from initial qualitative assessment to quantitative determination.
Protocol 1: Rapid Qualitative Solubility Assessment
This initial screen provides a quick overview of solubility in a range of common laboratory solvents.
Materials:
-
3-methyl-N-(pyridin-4-yl)butanamide
-
Selection of solvents from Table 1
-
Vortex mixer
-
Small glass vials (e.g., 1.5 mL)
Procedure:
-
Weigh approximately 1-2 mg of 3-methyl-N-(pyridin-4-yl)butanamide into individual vials.
-
Add 100 µL of a selected solvent to the first vial.
-
Vortex the vial vigorously for 30-60 seconds.
-
Visually inspect the solution against a dark background for any undissolved particles.
-
If the compound dissolves completely, add another 100 µL of the solvent and repeat the process to get a semi-quantitative estimate of solubility.
-
If the compound does not dissolve, add an additional 400 µL of the solvent and vortex again.
-
Record observations as "freely soluble," "soluble," "sparingly soluble," or "insoluble."
-
Repeat for all selected solvents.
Caption: Workflow for Rapid Qualitative Solubility Assessment.
Protocol 2: Preparation of Stock Solutions for Biological Assays
For most in vitro biological assays, a concentrated stock solution in an organic solvent is prepared, which is then diluted into the aqueous assay medium. DMSO is the most common choice for this purpose.[1][9][10]
Materials:
-
3-methyl-N-(pyridin-4-yl)butanamide
-
High-purity, anhydrous DMSO
-
Analytical balance
-
Volumetric flask
-
Pipettes
Procedure:
-
Accurately weigh a precise amount of 3-methyl-N-(pyridin-4-yl)butanamide (e.g., 10 mg).
-
Transfer the compound to a volumetric flask of appropriate size (e.g., 1 mL for a 10 mg/mL stock).
-
Add a small amount of DMSO (e.g., 0.5 mL) to the flask.
-
Gently swirl or sonicate the flask until the compound is completely dissolved.
-
Once dissolved, add DMSO to the final volume mark on the flask.
-
Cap the flask and invert several times to ensure a homogenous solution.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Important Considerations:
-
The final concentration of DMSO in the assay medium should typically be kept below 0.5% (v/v) to avoid solvent-induced artifacts.
-
Always run a vehicle control (DMSO alone) in your experiments.[9]
Caption: Step-by-step workflow for preparing a stock solution.
Troubleshooting and Advanced Strategies
Issue: Poor Aqueous Solubility
If the compound precipitates upon dilution of the DMSO stock into aqueous buffer, consider the following:
-
pH Adjustment: The pyridine nitrogen is basic and will be protonated at acidic pH. Preparing the aqueous buffer at a lower pH may increase the solubility of the protonated form.
-
Use of Co-solvents: A small percentage of a water-miscible organic co-solvent, such as ethanol or polyethylene glycol (PEG), in the final assay buffer can sometimes improve solubility.
-
Salt Formation: For in vivo studies or formulation development, forming a hydrochloride or other salt of the pyridine nitrogen can dramatically increase aqueous solubility.[5]
Issue: Compound Instability
If the compound degrades in a particular solvent, alternative solvents should be screened. The stability can be assessed by techniques such as HPLC over time.
Conclusion
The successful dissolution of 3-methyl-N-(pyridin-4-yl)butanamide is a foundational step for its evaluation in drug discovery and development. A systematic approach, beginning with an understanding of its physicochemical properties and progressing through a logical solubility screening cascade, is essential. For most in vitro applications, DMSO will likely serve as a suitable solvent for preparing concentrated stock solutions. However, for applications requiring higher aqueous concentrations or for formulation development, exploring pH modification and salt formation is highly recommended. By following the protocols and considering the principles outlined in this guide, researchers can confidently prepare solutions of 3-methyl-N-(pyridin-4-yl)butanamide, ensuring the reliability and accuracy of their subsequent investigations.
References
-
MDPI. (2022, May 22). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. Retrieved from [Link]
-
NSF PAR. Water: An Underestimated Solvent for Amide Bond-Form- ing Reactions. Retrieved from [Link]
-
Amide Synthesis Efficiency: Impact of Solvent Choice on Yields. (2026, February 28). Retrieved from [Link]
-
Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve? (2025, December 20). Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Green solvents for the formation of amide linkages. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
MDPI. (2025, September 28). Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. Retrieved from [Link]
-
ACS Publications. (2015, February 5). Synthesis and Biological Evaluation of Indolyl-Pyridinyl-Propenones Having Either Methuosis or Microtubule Disruption Activity. Journal of Medicinal Chemistry. Retrieved from [Link]
-
PubChem. (3S)-3,4-dimethyl-N-(4-methylpyridin-3-yl)pentanamide. Retrieved from [Link]
-
PMC. Design, synthesis and biological evaluation of N-pyridinyl ureidobenzenesulfonates and their hydrochloride salts as novel water-soluble dihydroorotate dehydrogenase inhibitors inducing differentiation of acute myeloid leukemia cells. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide [mdpi.com]
- 4. par.nsf.gov [par.nsf.gov]
- 5. Design, synthesis and biological evaluation of N-pyridinyl ureidobenzenesulfonates and their hydrochloride salts as novel water-soluble dihydroorotate dehydrogenase inhibitors inducing differentiation of acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amide Synthesis Efficiency: Impact of Solvent Choice on Yields [eureka.patsnap.com]
- 7. Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve? - OAK Open Access Archive [oak.novartis.com]
- 8. Green solvents for the formation of amide linkages - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
Rapid and Efficient Synthesis of 3-methyl-N-(pyridin-4-yl)butanamide via Microwave-Assisted Catalytic Amidation
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and rapid protocol for the synthesis of 3-methyl-N-(pyridin-4-yl)butanamide, a pyridinyl-amide scaffold of interest in medicinal chemistry. By leveraging the principles of green chemistry, this method employs a direct, solvent-free amidation of 3-methylbutanoic acid and 4-aminopyridine. The use of microwave irradiation, in conjunction with a catalytic quantity of ceric ammonium nitrate (CAN), dramatically reduces reaction times from hours to minutes and simplifies product isolation compared to conventional synthetic routes.[1] This protocol is designed to be a self-validating system, providing researchers with a highly efficient, reproducible, and environmentally conscious pathway to this and similar amide-containing compounds.
Introduction: The Rationale for Microwave-Assisted Synthesis
The amide bond is a cornerstone of modern medicinal chemistry, present in over 25% of all pharmaceutical drugs.[2] Its synthesis, however, traditionally involves coupling reagents that generate stoichiometric waste or requires harsh conditions and long reaction times. Microwave-assisted organic synthesis (MAOS) offers a transformative alternative to conventional conductive heating.[3][4] Unlike conventional methods that transfer heat slowly from an external source through vessel walls, microwave energy couples directly with polar molecules in the reaction mixture, leading to rapid, uniform, and efficient internal heating.[5] This "in-core" heating can dramatically accelerate reaction rates, increase product yields, and improve product purity by minimizing the formation of byproducts.[5][6]
This guide focuses on a direct amidation approach, which forms the amide bond from a carboxylic acid and an amine without the need for intermediate activation steps.[1] The use of a catalyst like ceric ammonium nitrate (CAN) under solvent-free microwave conditions represents a significant advancement toward an ideal green protocol for amide bond formation, minimizing waste and energy consumption.[1][7]
Principles and Mechanism
The synthesis proceeds via a direct catalytic amidation. While the precise mechanism of CAN's involvement is a subject of ongoing study, it is understood to play a crucial role in activating the carboxylic acid, facilitating nucleophilic attack by the amine.[1]
The acceleration provided by microwave energy is primarily due to two phenomena: dipolar polarization and ionic conduction.[3][5] Polar molecules, such as the reactants and any trace polar impurities, continuously attempt to align with the rapidly oscillating electric field of the microwaves. This constant molecular motion generates friction, leading to rapid and uniform heating throughout the bulk of the reaction mixture.[5]
Caption: General experimental workflow for the microwave-assisted synthesis.
-
Reagent Preparation: To a 10 mL microwave vial containing a magnetic stir bar, add 3-methylbutanoic acid (1.0 mmol, 102 mg), 4-aminopyridine (1.0 mmol, 94 mg), and ceric ammonium nitrate (0.05 mmol, 27 mg).
-
Microwave Irradiation: Securely cap the vial and place it in the cavity of the microwave reactor. Irradiate the mixture under the conditions specified in Table 2. It is critical to use temperature control rather than power control for reproducibility.
-
Work-up: After the reaction is complete, allow the vial to cool to room temperature. Dilute the resulting solid with ethyl acetate (25 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M sodium bicarbonate solution (2 x 15 mL) to remove any unreacted carboxylic acid, followed by brine (1 x 15 mL).
-
Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude product is often of high purity. [1]If necessary, further purification can be achieved via recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or column chromatography on silica gel.
3.4. Characterization
The identity and purity of the final compound, 3-methyl-N-(pyridin-4-yl)butanamide, should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the molecular structure.
-
Mass Spectrometry (MS): To verify the molecular weight (Expected [M+H]⁺: 179.12).
-
Infrared Spectroscopy (IR): To identify characteristic functional groups, such as the N-H stretch (~3300 cm⁻¹) and the amide C=O stretch (~1670 cm⁻¹).
Results and Discussion
The application of microwave irradiation provides a significant advantage over conventional heating methods for this amidation. [8] Table 2: Comparison of Reaction Conditions and Expected Outcomes
| Parameter | Microwave-Assisted Method | Conventional Heating |
| Temperature | 140 °C | 140 °C (oil bath) |
| Time | 15 minutes | 8 - 12 hours |
| Power (Avg.) | ~150 W (dynamic) | N/A |
| Solvent | None (Solvent-free) | Toluene (reflux) |
| Catalyst | 5 mol% CAN | 5 mol% CAN |
| Expected Yield | >90% | 60-75% |
The dramatic rate enhancement under microwave conditions is evident. [9]The solvent-free approach not only aligns with green chemistry principles but also increases the concentration of reactants, further promoting a rapid reaction. [1]The simple, non-chromatographic work-up procedure allows for the isolation of the product in high purity, making this an excellent method for rapid library synthesis and drug development workflows. [2][7]
Safety Precautions
-
Microwave-assisted reactions are conducted in sealed, pressurized vessels. Always use a dedicated microwave reactor with certified safety features. Never use a domestic microwave oven.
-
Handle all chemicals in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Allow the reaction vessel to cool completely before opening to avoid the risk of bumping or flashing of hot solvent/reagents.
References
- Bentham Science. (n.d.). Microwave-assisted One-pot Synthesis of Amide Bond using WEB. Bentham Science.
- Cao, H., Shi, Y., Yan, P., Bie, F., & Ma, J. (2025). Microwave-assisted direct amidation of thioesters: a green approach. Organic & Biomolecular Chemistry, 23, 7793-7800.
-
Zarecki, A. P., et al. (2020). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. Molecules, 25(8), 1910. Retrieved from [Link]
- Iranian Chemical Society. (n.d.). A Conversion of Carboxylic Acids to Amides under Microwave Irradiation. Journal of the Iranian Chemical Society.
- Sharma, S. K. (n.d.). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. SciTechnol.
-
Chakole, D., & Mali, N. S. (2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. International Journal of Novel Research and Development, 8(6). Retrieved from [Link]
- Collins, J. (n.d.). Chapter 5: Microwave-assisted Peptide Synthesis. Royal Society of Chemistry.
- Indian Chemical Society. (n.d.). Conventional vs microwave assisted synthesis of different substituted heterocyclic amides. Journal of the Indian Chemical Society.
-
NIScPR. (n.d.). Microwave-assisted solution phase synthesis of novel pyridine carboxamides in neat water and ADMET and protein-compounds interac. Online Publishing @ NIScPR. Retrieved from [Link]
-
Bagley, M. C., Lunn, R., & Xiong, X. (2002). A new one-step synthesis of pyridines under microwave-assisted conditions. Tetrahedron Letters, 43(46), 8331-8334. Retrieved from [Link]
-
El-Faham, A., et al. (2025). A novel, green, and efficient microwave-assisted synthesis of pyridinyl-1,3,5-triazine-2,4-diamine hybrids as potent antimicrobial agents. Scientific Reports. Retrieved from [Link]
-
Hindawi. (n.d.). Microwave Assisted Synthesis, Spectral and Antifungal Studies of 2-Phenyl-N,N′-bis(pyridin-4-ylcarbonyl)butanediamide Ligand and Its Metal Complexes. Hindawi. Retrieved from [Link]
-
SciELO. (n.d.). A simple synthesis of aminopyridines: use of amides as amine source. SciELO. Retrieved from [Link]
-
D'auria, M., et al. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Pharmaceuticals, 18(11), 1692. Retrieved from [Link]
-
Bagley, M. C., Lunn, R., & Xiong, X. (2002). A new one-step synthesis of pyridines under microwave-assisted conditions. ResearchGate. Retrieved from [Link]
Sources
- 1. Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. ijnrd.org [ijnrd.org]
- 4. researchgate.net [researchgate.net]
- 5. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 6. mdpi.com [mdpi.com]
- 7. scitechnol.com [scitechnol.com]
- 8. indianchemicalsociety.com [indianchemicalsociety.com]
- 9. asianpubs.org [asianpubs.org]
Application Note: In Vitro Assay Preparation and Profiling Protocol for 3-Methyl-N-(pyridin-4-yl)butanamide
Target Audience: Assay Development Scientists, Medicinal Chemists, and Preclinical Pharmacology Researchers Compound Classification: Small-Molecule Probe / Putative Kinase & Ion Channel Modulator
Introduction and Mechanistic Rationale
3-methyl-N-(pyridin-4-yl)butanamide (CAS: 349426-26-2, MW: 178.23 g/mol ) is a synthetic small molecule characterized by a pyridine-4-amine core linked via an amide bond to a lipophilic isovaleric tail[1]. In drug discovery, the pyridine moiety frequently serves as a critical hydrogen bond acceptor/donor within the ATP-binding pocket of kinases or the pore-blocking sites of voltage-gated ion channels.
When evaluating novel small molecules like this, the integrity of the in vitro data is entirely dependent on rigorous compound handling and assay design. False positives (due to aggregation or pan-assay interference) and false negatives (due to precipitation or hydrolysis) are common pitfalls. This application note provides a self-validating, step-by-step protocol for solubilization, biochemical profiling via Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), and cell-based target engagement.
Compound Handling, Solubilization, and Storage
The physical state of a small molecule dictates its biological availability. Direct addition of organic compounds to aqueous buffers often results in kinetic precipitation, rendering the compound inactive and skewing IC₅₀ calculations.
Causality in Solvent Selection
Dimethyl sulfoxide (DMSO) is the universal solvent for small-molecule screening. However, it is highly hygroscopic. Moisture absorption by DMSO can reduce the solubility of many compounds and accelerate the hydrolysis of susceptible amide bonds[2]. Therefore, the use of anhydrous DMSO is strictly required. Furthermore, repeated freeze-thaw cycles degrade compound integrity; single-use aliquoting is mandatory to maintain stable kinetic solubility over time[3].
Protocol: Stock Solution Preparation
-
Equilibration: Allow the lyophilized powder of 3-methyl-N-(pyridin-4-yl)butanamide to equilibrate to room temperature in a desiccator before opening to prevent condensation.
-
Solubilization: Add the appropriate volume of anhydrous DMSO to achieve a 10 mM master stock . Vortex gently for 30 seconds. If the compound resists dissolution, sonicate in a water bath at 37°C for 2–5 minutes.
-
Aliquoting: Dispense the 10 mM stock into 10–20 μL single-use aliquots in amber, low-bind microcentrifuge tubes to protect from photodegradation.
-
Storage: Flash-freeze aliquots in liquid nitrogen and store at -20°C or -80°C under an argon overlay if possible.
Table 1: Solubilization and Storage Metrics
| Parameter | Specification | Causality / Rationale |
| Max Stock Concentration | 10 mM | Prevents supersaturation and precipitation upon freeze-thaw cycles. |
| Solvent Quality | Anhydrous DMSO | Minimizes hydrolysis and maintains kinetic solubility[2]. |
| Storage Temperature | -20°C to -80°C | Slows degradation kinetics for long-term stability[3]. |
| Max Final DMSO (Cells) | 0.1% v/v | Prevents solvent-induced cytotoxicity and phenotypic artifacts. |
Biochemical Profiling: TR-FRET Assay Protocol
To determine the biochemical potency (IC₅₀) of 3-methyl-N-(pyridin-4-yl)butanamide against a target kinase, we utilize TR-FRET.
Causality in Assay Selection
TR-FRET combines fluorescence detection with temporal resolution to significantly enhance assay performance. By using long-lifetime lanthanide chelates (e.g., Europium or Terbium), TR-FRET introduces a time delay before measurement, which allows short-lived background auto-fluorescence from the library compounds to decay[4]. This homogeneous, no-wash format provides exceptional sensitivity, low background, and robust reproducibility for high-throughput screening[5].
Figure 1: Step-by-step workflow for the homogeneous TR-FRET biochemical kinase assay.
Protocol: Step-by-Step TR-FRET Execution
-
Compound Dispensing: Using an acoustic liquid handler (e.g., Echo 550), transfer 3-methyl-N-(pyridin-4-yl)butanamide from the source plate directly into a 384-well low-volume white assay plate.
-
Enzyme/Substrate Addition: Add 5 μL of the target Kinase/Substrate mixture (prepared in optimized kinase buffer containing 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes at room temperature to allow compound pre-binding.
-
Reaction Initiation: Add 5 μL of ATP at the target's apparent Kₘ value. Centrifuge the plate briefly (1000 x g, 1 min) and incubate for 60 minutes at room temperature.
-
Detection: Add 10 μL of the TR-FRET detection mixture (containing EDTA to stop the kinase reaction, Europium-labeled anti-phospho antibody, and a suitable acceptor fluorophore).
-
Incubation & Reading: Incubate for 60 minutes. Read the plate on a multi-mode microplate reader (e.g., PHERAstar) using a 337 nm excitation laser and measuring emission at both 620 nm (Donor) and 665 nm (Acceptor).
Cell-Based Target Engagement & Viability
Transitioning from biochemical to cell-based assays requires careful management of the compound's solvent. Direct addition of high-concentration DMSO stocks into aqueous cell culture media causes localized supersaturation, leading to micro-precipitation and artificially low cellular exposure.
Causality in Dilution Logic
To prevent localized precipitation and cellular toxicity, serial dilutions must be performed in 100% DMSO prior to an intermediate aqueous dilution. This ensures the compound remains fully solvated until the final transfer, keeping the final assay concentration of DMSO strictly below 0.1%.
Figure 2: Logical progression of compound dilution to prevent precipitation and DMSO toxicity.
Protocol: Cell Viability (ATP-Luminescence Assay)
-
Cell Seeding: Seed target cells (e.g., 2,000 cells/well) in 384-well white opaque plates in 40 μL of complete media. Incubate overnight at 37°C, 5% CO₂.
-
Intermediate Dilution: Prepare a 10-point, 3-fold serial dilution of the compound in 100% DMSO. Transfer 1 μL of this dilution series into 99 μL of pre-warmed culture media (Intermediate Plate).
-
Treatment: Transfer 5 μL from the Intermediate Plate to the 40 μL of cells in the Assay Plate (Final DMSO = 0.1%).
-
Incubation & Detection: Incubate for 72 hours. Add 20 μL of CellTiter-Glo® reagent, shake for 2 minutes to induce cell lysis, incubate for 10 minutes, and record luminescence to quantify ATP levels (directly proportional to viable cell number).
Data Analysis and Quality Control
A self-validating assay must rely on strict statistical thresholds to ensure the observed effects of 3-methyl-N-(pyridin-4-yl)butanamide are genuine. The Z'-factor is the gold standard for assessing assay robustness, calculated as:
Z′=1−∣μp−μn∣3(σp+σn)Where σ is the standard deviation and μ is the mean of the positive ( p ) and negative ( n ) controls.
Table 2: Assay Quality Control Parameters
| Metric | Target Value | Interpretation |
| Z'-Factor | > 0.6 | Indicates a robust assay with excellent separation between positive (inhibited) and negative (vehicle) controls. |
| S/B Ratio | > 10 | High signal-to-background ensures sensitivity to weak inhibitors. |
| Intra-plate CV | < 5% | Validates liquid handling precision and homogeneous reagent distribution. |
Sources
improving yield of 3-methyl-N-(pyridin-4-yl)butanamide synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the amidation of heterocyclic amines. The synthesis of 3-methyl-N-(pyridin-4-yl)butanamide (via the reaction of 4-aminopyridine with isovaleryl chloride) appears straightforward on paper. However, the unique electronic properties of the pyridine ring often lead to sub-optimal yields, regioselectivity issues, and purification challenges.
This guide provides a self-validating protocol and a troubleshooting matrix to help you maximize your yield and achieve high-purity product[1].
Mechanistic Causality: The Regioselectivity Trap
To improve your yield, you must first understand the substrate's dual reactivity. 4-Aminopyridine possesses two nucleophilic sites: the endocyclic ring nitrogen and the exocyclic amino group. Counterintuitively, the ring nitrogen is significantly more nucleophilic due to the resonance delocalization of the exocyclic lone pair into the pyridine ring[2].
When you introduce isovaleryl chloride, the kinetic product is an highly reactive N-acylpyridinium intermediate. The desired 3-methyl-N-(pyridin-4-yl)butanamide is formed subsequently via an acyl transfer mechanism or direct attack by the exocyclic amine. If the reaction conditions (temperature, base strength, and stoichiometry) are not strictly controlled, this intermediate can lead to degradation or thermodynamic over-acylation (diacylation)[3].
Kinetic vs. Thermodynamic pathways in the acylation of 4-aminopyridine.
Validated Experimental Protocol
This step-by-step methodology is engineered to suppress diacylation and prevent the hydrolysis of the electrophile, drawing on established standards for synthesizing N-heteroaryl amides[4].
Materials Required:
-
4-Aminopyridine: 1.0 equivalent.
-
Isovaleryl chloride: 1.05 equivalents. (Self-Validation: Must be freshly distilled or verified via NMR prior to use to ensure it has not hydrolyzed).
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA): 1.2 equivalents.
-
Solvent: Anhydrous Dichloromethane (DCM).
-
Workup: Saturated aqueous NaHCO₃ and Brine.
Step-by-Step Workflow:
-
System Preparation: Flame-dry a round-bottom flask and purge with Argon. Dissolve 4-aminopyridine (1.0 eq) in anhydrous DCM to achieve a ~0.2 M concentration.
-
Base Addition & Chilling: Add TEA (1.2 eq). The base acts as an HCl scavenger to prevent the protonation and deactivation of the exocyclic amine[4]. Cool the reaction mixture to 0–5 °C using an ice bath. Causality: Lowering the temperature suppresses the thermodynamic diacylation pathway and stabilizes the transient N-acylpyridinium intermediate.
-
Electrophile Addition: Dilute isovaleryl chloride (1.05 eq) in a small volume of anhydrous DCM. Add this solution dropwise over 15-20 minutes to prevent localized heating[1].
-
Maturation & Monitoring: Stir the mixture at 0–5 °C for 1 hour, then allow the system to naturally warm to room temperature. Monitor the disappearance of 4-aminopyridine via TLC (Eluent: 95:5 Chloroform/Methanol, UV visualization)[1].
-
Quench & Extraction: Once the starting material is consumed, quench the reaction by adding saturated aqueous NaHCO₃. Adjust the aqueous phase to pH 8–9. Extract the mixture three times with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography using a Chloroform/Methanol gradient to isolate the pure 3-methyl-N-(pyridin-4-yl)butanamide[1].
Troubleshooting & FAQs
Q1: My yield is plateauing around 40-50%, and I observe a significant amount of unreacted 4-aminopyridine. What is going wrong? A1: This is a classic symptom of electrophile starvation caused by the hydrolysis of isovaleryl chloride. Isovaleryl chloride is highly sensitive to ambient moisture. Ensure your DCM is strictly anhydrous and your glassware is oven-dried. Additionally, verify the integrity of your acid chloride; if it has degraded into isovaleric acid, it will not react without the addition of a coupling reagent (such as EDC or HATU)[3].
Q2: LC-MS shows a mass corresponding to a diacylated byproduct. How do I prevent over-acylation? A2: Diacylation occurs when the newly formed amide is deprotonated by a strong base, making it nucleophilic enough to attack a second equivalent of isovaleryl chloride[3]. To mitigate this:
-
Strictly limit isovaleryl chloride to 1.05 equivalents.
-
Avoid using stronger bases (like NaH) or excessive amounts of TEA.
-
Maintain the reaction strictly at 0–5 °C during the electrophile addition phase.
Q3: I am losing product during the aqueous workup. How can I improve recovery? A3: The target molecule contains a basic pyridine ring. If the aqueous phase is too acidic during the quench, the product will protonate and partition into the water. Ensure the aqueous phase is adjusted to pH 8–9 using NaHCO₃ before extraction[3]. If DCM is still yielding poor recovery, switch your extraction solvent to a 4:1 mixture of Chloroform/Isopropanol or Ethyl Acetate.
Troubleshooting decision tree for resolving low yields in 4-aminopyridine amidation.
Quantitative Optimization Matrix
To facilitate your process development, the following table summarizes the causal effects of altering key reaction parameters based on standard acylation kinetics.
| Reaction Parameter | Condition Tested | Expected Outcome / Yield Impact | Mechanistic Causality |
| Solvent | Anhydrous DCM | Optimal (>65%) | Provides excellent solubility for reactants; completely inert to acyl chlorides. |
| Solvent | THF (Trace water) | Poor (<40%) | Rapid hydrolysis of isovaleryl chloride to unreactive isovaleric acid. |
| Base | TEA (1.2 eq) | Optimal | Sufficient to neutralize HCl byproduct without deprotonating the product amide. |
| Base | Excess Pyridine | Moderate (~50%) | Competes with 4-aminopyridine for the acyl chloride, slowing the desired reaction. |
| Temperature | 0 °C to RT | Optimal | Controls the exothermic addition; kinetically starves the diacylation pathway. |
| Temperature | Reflux | Low | Promotes degradation and thermodynamic N,N-diacylation. |
| Stoichiometry | 1.05 eq Acid Chloride | Optimal | Ensures full conversion while preventing the formation of diacylated byproducts. |
References
-
4-Aminopyridine Catalyzed Direct and Regioselective Acylation of N-Tosylhydrazide Organic Letters - ACS Publications URL:[Link]
- RING-FUSED HETEROCYCLIC DERIVATIVE (EP 2671582 B1)
Sources
Technical Support Center: Minimizing Side Reactions in N-(pyridin-4-yl) Acylation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address specific challenges encountered during the N-acylation of pyridin-4-yl substrates. Our focus is on providing scientifically grounded solutions to help you minimize side reactions, improve yield, and ensure the purity of your target compounds.
Frequently Asked Questions (FAQs)
Q1: I'm observing a significant amount of a polar, water-soluble byproduct that I suspect is the N-acylated pyridinium salt. How can I favor acylation on the exocyclic amine over the pyridine ring nitrogen?
This is the most common challenge in the acylation of 4-aminopyridine derivatives. The pyridine nitrogen, being a tertiary amine, is a potent nucleophile that can compete with the exocyclic primary or secondary amine for the acylating agent.[1][2] This competition leads to the formation of a highly polar and often undesired N-acylpyridinium salt.
Core Principle: Modulating Nucleophilicity and Steric Hindrance
The key to selective acylation lies in exploiting the subtle differences in nucleophilicity and steric accessibility between the two nitrogen atoms. The exocyclic amine is generally less sterically hindered than the pyridine nitrogen, which is embedded within the aromatic ring.
Recommended Solutions:
-
Choice of Base: The base used to scavenge the acid byproduct (e.g., HCl from an acyl chloride) is critical.
-
Avoid Strong, Non-Hindered Bases: Bases like triethylamine (TEA) can deprotonate the newly formed amide, creating a highly nucleophilic anion that can lead to diacylation.[3][4]
-
Use a Weak, Non-Nucleophilic Base: Pyridine itself can be used as the base. While it is a nucleophile, its basicity (pKa of pyridinium ion ~5.2) is often sufficient to neutralize the acid generated without aggressively promoting side reactions.[5][6]
-
Employ a Sterically Hindered Base: Bases like 2,6-lutidine or 2,6-di-tert-butylpyridine are excellent choices. Their bulky substituents physically block the nitrogen's lone pair from attacking the electrophilic acylating agent, allowing them to function purely as proton scavengers.[7]
-
-
Choice of Acylating Agent:
-
Acid Anhydrides Over Acyl Chlorides: Acid anhydrides are generally less reactive than their corresponding acyl chlorides.[8][9] This reduced reactivity can provide greater selectivity for the more nucleophilic exocyclic amine. The reaction with an anhydride is also autocatalytic to some extent, as the carboxylic acid byproduct is less aggressive than HCl.
-
Sterically Demanding Acylating Agents: If your synthesis allows, using a bulkier acylating agent can enhance selectivity for the less hindered exocyclic amine.
-
-
Reaction Temperature: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can help to control the reaction rate and improve selectivity by favoring the kinetically preferred product.
Q2: My reaction yield is very low, and I recover a lot of my N-(pyridin-4-yl) starting material. What are the primary causes and how can I fix this?
Low conversion can be frustrating and points to issues with either the activation of the acylating agent or the overall reaction conditions.
Recommended Solutions:
-
Incorporate a Nucleophilic Catalyst (DMAP): 4-(Dimethylamino)pyridine (DMAP) is a highly effective nucleophilic catalyst for acylation reactions.[10] It works by reacting with the acylating agent to form a highly reactive N-acylpyridinium intermediate, which is much more susceptible to nucleophilic attack by the exocyclic amine than the original acylating agent.[11][12]
-
Caution: Use DMAP in catalytic amounts (typically 1-10 mol%). Using stoichiometric amounts can lead to an increase in side reactions.
-
-
Check Reagent Quality:
-
Acylating Agent: Acyl chlorides and anhydrides can hydrolyze over time if exposed to atmospheric moisture. Ensure you are using fresh or properly stored reagents.
-
Solvent: Use anhydrous solvents. Any water present will consume the acylating agent, reducing the amount available to react with your substrate.
-
-
Optimize Reaction Time and Temperature: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. If the reaction is sluggish at room temperature, gentle heating (e.g., to 40-50 °C) may be necessary, but be mindful that higher temperatures can also promote side reactions.
Q3: I'm seeing multiple spots on my TLC plate, suggesting a mixture of products, including what might be a diacylated species. How can I prevent this over-acylation?
Diacylation can occur if the initially formed amide is deprotonated and then reacts with a second molecule of the acylating agent. This is particularly prevalent with highly reactive acylating agents and strong bases.[3][4]
Recommended Solutions:
-
Control Stoichiometry: Use a slight excess (1.05-1.2 equivalents) of the acylating agent. A large excess can drive the reaction towards diacylation.
-
Base Selection: As mentioned in Q1, avoid strong bases like triethylamine or DBU. The use of a weaker base like pyridine or a sterically hindered base is crucial to prevent the deprotonation of the newly formed amide.[3]
-
Slow Addition: Add the acylating agent slowly (dropwise) to the solution of the aminopyridine and base at a low temperature (e.g., 0 °C). This maintains a low concentration of the electrophile at any given time, favoring mono-acylation.
Troubleshooting Guide
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Major polar byproduct, insoluble in common organic solvents. | Formation of N-acylpyridinium salt due to reaction at the pyridine nitrogen. | 1. Switch from an acyl chloride to an acid anhydride.[8]2. Use a sterically hindered base (e.g., 2,6-lutidine) instead of a non-hindered one (e.g., triethylamine).[7]3. Run the reaction at a lower temperature (0 °C). |
| Low conversion, starting material remains. | 1. Insufficiently reactive acylating agent.2. Hydrolysis of the acylating agent.3. Reaction conditions are too mild. | 1. Add a catalytic amount (1-5 mol%) of DMAP.[10][13]2. Ensure all reagents and solvents are anhydrous.3. Monitor the reaction and consider gentle heating if it is stalled at room temperature. |
| Formation of a significant non-polar byproduct. | Diacylation of the exocyclic amine. | 1. Use no more than 1.2 equivalents of the acylating agent.2. Use a weak base (pyridine) or a sterically hindered base. Avoid strong bases.[3]3. Add the acylating agent dropwise at 0 °C. |
| Reaction is slow and requires high temperatures. | Sterically hindered substrate or poorly nucleophilic amine. | 1. Use a more reactive acylating agent (acyl chloride instead of anhydride), but be prepared to optimize for selectivity.[8]2. Use a catalytic amount of DMAP to form the more reactive acylpyridinium intermediate.[11] |
Visualizing the Reaction Pathways
Understanding the competing reaction pathways is key to troubleshooting. The following diagrams illustrate the desired reaction versus the common side reactions.
Desired vs. Undesired Acylation Pathways
Caption: Competing acylation sites on an N-(pyridin-4-yl) substrate.
DMAP Catalytic Cycle
Caption: Catalytic cycle of DMAP in acylation reactions.[11]
Experimental Protocols
Protocol 1: Selective Acylation using an Acid Anhydride and Pyridine
This protocol is a good starting point for achieving high selectivity with moderately reactive substrates.
-
Reaction Setup: To a solution of the N-(pyridin-4-yl) substrate (1.0 eq) in anhydrous dichloromethane (DCM) or acetonitrile (MeCN) (approx. 0.1 M), add pyridine (2.0 eq).
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Add the acid anhydride (1.2 eq) dropwise to the stirred solution over 10-15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x) to remove the acid byproduct and excess pyridine. Wash with brine (1x), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: DMAP-Catalyzed Acylation for Less Reactive Substrates
This protocol is recommended for sterically hindered or electronically deactivated substrates where acylation is sluggish.
-
Reaction Setup: To a solution of the N-(pyridin-4-yl) substrate (1.0 eq) and a sterically hindered base such as 2,6-lutidine (1.5 eq) in anhydrous DCM (approx. 0.1 M), add DMAP (0.05 eq).
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Add the acylating agent (acyl chloride or anhydride, 1.1 eq) portion-wise or dropwise to the stirred solution.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Quench the reaction by adding water. Separate the layers and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel.
References
- A Comparative Analysis of Catalytic Activity: N,N-Dibutyl-2-chloropyridin-4-amine versus DMAP in Acyl
- 4-Dimethylaminopyridine (DMAP). Common Organic Chemistry.
- The DMAP-Catalyzed Acetylation of Alcohols—A Mechanistic Study (DMAP=4-(Dimethylamino)pyridine).
- Application Notes and Protocols: The Role of Hindered Pyridine Bases in Organic Synthesis. Benchchem.
- Technical Bulletin AL-114 4-DMAP (4-Dimethylaminopyridine). Sigma-Aldrich.
- A Comparative Guide to Acylation Efficiency: Heptanoic Anhydride vs. Acetyl Chloride. Benchchem.
- Insights into the N,N-diacylation reaction of 2-aminopyrimidines and deactivated anilines: an alternative N-monoacyl
- (PDF) Insights into the N,N-diacylation reaction of 2-aminopyrimidines and deactivated anilines: an alternative N-monoacylation reaction.
- 24.9: Heterocyclic Amines. Chemistry LibreTexts.
- The reactions of acyl chlorides and acid anhydrides. Crunch Chemistry.
- Pyridine. Wikipedia.
- What is the role of pyridine in the acyl
- What is the role of pyridine in the acylation of a class 12 chemistry CBSE. Vedantu.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Pyridine - Wikipedia [en.wikipedia.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. brainly.in [brainly.in]
- 6. What is the role of pyridine in the acylation of a class 12 chemistry CBSE [vedantu.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. The reactions of acyl chlorides and acid anhydrides - Crunch Chemistry [crunchchemistry.co.uk]
- 10. 4-Dimethylaminopyridine (DMAP) [commonorganicchemistry.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. sigmaaldrich.com [sigmaaldrich.com]
overcoming steric hindrance in 3-methyl-N-(pyridin-4-yl)butanamide formation
Troubleshooting Guide: 3-methyl-N-(pyridin-4-yl)butanamide Synthesis
Overview: Synthesizing 3-methyl-N-(pyridin-4-yl)butanamide from isovaleric acid (or isovaleryl chloride) and 4-aminopyridine (4-AP) presents a notorious bottleneck in medicinal chemistry. As a Senior Application Scientist, I frequently see researchers fail at this step because they treat it as a standard peptide coupling. This guide deconstructs the causality behind these failures and provides self-validating, field-proven protocols to overcome the dual challenges of steric hindrance and electronic deactivation.
Root Cause Analysis (FAQs)
Q: Why do standard coupling reagents (EDC, HATU, DCC) yield <10% product for this specific molecule? A: The failure is a convergence of two opposing forces:
-
Electronic Deactivation: The exocyclic amine of 4-aminopyridine is highly electron-deficient. Its lone pair is delocalized into the electron-withdrawing pyridine ring via resonance[1]. Consequently, the pyridine ring nitrogen (pKa ~9.17) is significantly more nucleophilic than the exocyclic amine.
-
Steric Hindrance: The isovaleryl group (3-methylbutanoyl) features beta-branching. While not as extreme as an alpha-branched pivaloyl group, this branching creates a high activation energy barrier.
Causality: When you use HATU or isovaleryl chloride with a standard base (e.g., DIPEA), kinetic attack occurs rapidly at the pyridine nitrogen, forming an unstable N-acylpyridinium intermediate[2]. Because the steric bulk of the isovaleryl group prevents the subsequent acyl transfer to the exocyclic amine, the intermediate simply hydrolyzes back to the starting materials during aqueous workup.
Q: How does the Acyl Fluoride method overcome this barrier? A: Acyl fluorides minimize the steric profile of the electrophile. Fluorine has a significantly smaller van der Waals radius than chlorine or the bulky leaving groups of activated esters (like OBt or OAt). This reduced steric clash lowers the transition state energy, allowing the poorly nucleophilic exocyclic amine to attack successfully[3]. Furthermore, acyl fluorides are highly resistant to hydrolysis, permitting the use of elevated temperatures to drive the thermodynamic product without degrading the reagent.
Q: What is the most robust alternative if I must use isovaleryl chloride? A: Anionic coupling via deprotonation. By treating 4-AP with a strong, non-nucleophilic base like Lithium bis(trimethylsilyl)amide (LiHMDS) at -78 °C, you force the formation of a highly nucleophilic amide anion. This anion is reactive enough to attack the sterically hindered isovaleryl chloride directly, completely bypassing the kinetic N-acylpyridinium pathway.
Mechanistic Visualization
Caption: Competing acylation pathways of 4-aminopyridine with isovaleryl chloride.
Quantitative Method Comparison
| Coupling Method | Reagents | Temp | Time | Expected Yield | Primary Bottleneck |
| Standard Carbodiimide | Isovaleric Acid, EDC, HOBt, DIPEA | RT | 24h | <10% | Ring N-acylation / Steric clash |
| Standard Acid Chloride | Isovaleryl chloride, TEA, DMAP | RT | 12h | 15-20% | Hydrolysis of N-acylpyridinium |
| Acyl Fluoride | Isovaleric Acid, DAST, DIPEA | 60°C | 12h | 75-85% | Reagent toxicity (DAST) |
| Anionic Coupling | Isovaleryl chloride, LiHMDS | -78°C to RT | 4h | 80-90% | Strict anhydrous requirements |
Field-Proven Experimental Protocols
Protocol A: Acyl Fluoride-Mediated Coupling (Recommended for Scale-Up)
Self-Validating Step: The formation of the acyl fluoride can be monitored by 19F NMR (characteristic peak around +20 to +30 ppm) or by TLC (non-polar spot that does not stain with ninhydrin).
-
Activation: Dissolve isovaleric acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere. Add DAST (Diethylaminosulfur trifluoride) (1.1 eq) dropwise at 0 °C. Stir for 1 hour at room temperature to form isovaleryl fluoride.
-
Coupling: In a separate flask, dissolve 4-aminopyridine (1.2 eq) and DIPEA (2.0 eq) in anhydrous DCM.
-
Addition: Transfer the isovaleryl fluoride solution to the 4-AP solution dropwise.
-
Heating: Equip with a reflux condenser and heat the reaction to 60 °C (replace DCM with 1,2-dichloroethane if necessary for higher reflux temp) for 12 hours. The thermal energy overcomes the remaining steric barrier.
-
Workup: Wash with saturated aqueous NaHCO3, then brine. Dry over MgSO4, concentrate, and purify via flash chromatography (DCM:MeOH 95:5).
Protocol B: LiHMDS-Promoted Anionic Coupling (Recommended for Speed)
Self-Validating Step: The deprotonation of 4-AP by LiHMDS causes a distinct color change (usually turning a deep yellow/orange), confirming the formation of the amide anion before the electrophile is added.
-
Deprotonation: Dissolve 4-aminopyridine (1.1 eq) in anhydrous THF under argon. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Base Addition: Add LiHMDS (1.0 M in THF, 1.15 eq) dropwise over 15 minutes. Stir at -78 °C for 30 minutes to ensure complete anion formation.
-
Electrophile Addition: Add isovaleryl chloride (1.0 eq) dropwise. The reduced temperature prevents side reactions while the highly reactive anion overcomes the steric bulk of the beta-branched chloride.
-
Quenching: Allow the reaction to slowly warm to room temperature over 2 hours. Quench with saturated aqueous NH4Cl.
-
Isolation: Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over Na2SO4, and concentrate. Purify via recrystallization or silica gel chromatography.
Workflow Visualization
Caption: Workflow for LiHMDS-promoted anionic coupling to overcome steric hindrance.
References
-
Title: A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Source: Organic & Biomolecular Chemistry (RSC Publishing). URL: [Link]
-
Title: Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Source: American Journal of Heterocyclic Chemistry. URL: [Link]
-
Title: Exploiting activated esters in novel chemoselective amide formation reactions. Source: Lancashire Online Knowledge. URL: [Link]
Sources
- 1. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]
- 2. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]
- 3. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
Technical Support Center: Resolving Hydrolysis Issues of 3-methyl-N-(pyridin-4-yl)butanamide in Solution
Welcome to the technical support center for 3-methyl-N-(pyridin-4-yl)butanamide. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and mitigate hydrolysis-related issues encountered during experimental work with this compound in solution. By understanding the underlying mechanisms and implementing the strategies outlined below, you can ensure the stability and integrity of your experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is 3-methyl-N-(pyridin-4-yl)butanamide, and why is hydrolysis a concern?
3-methyl-N-(pyridin-4-yl)butanamide is a chemical compound containing an amide functional group. Amide bonds are susceptible to hydrolysis, a chemical reaction with water that cleaves the bond, resulting in the formation of a carboxylic acid (3-methylbutanoic acid) and an amine (4-aminopyridine).[1][2] This degradation can lead to a loss of the compound's intended activity, the formation of potentially confounding by-products, and inaccurate experimental results.[3][4]
Q2: What are the primary factors that accelerate the hydrolysis of this compound?
The rate of amide hydrolysis is significantly influenced by several factors:
-
pH: Both acidic and basic conditions can catalyze the hydrolysis of amides.[3][5][6] The pyridinyl group in 3-methyl-N-(pyridin-4-yl)butanamide can be protonated under acidic conditions, potentially influencing the hydrolysis rate.
-
Temperature: Higher temperatures generally increase the rate of chemical reactions, including hydrolysis.[7]
-
Solvent Composition: The presence of water is necessary for hydrolysis. The properties of co-solvents can also influence the reaction rate.
-
Presence of Catalysts: Besides protons (acid) and hydroxide ions (base), other species like certain metal ions or enzymes (amidases) can catalyze amide hydrolysis.[7][8]
Q3: How can I detect if my solution of 3-methyl-N-(pyridin-4-yl)butanamide is degrading?
The most common method for detecting and quantifying amide degradation is through chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC).[9] These methods can separate the parent compound from its hydrolysis products, allowing for their individual quantification.[9] A decrease in the peak area of the parent compound and the appearance of new peaks corresponding to 3-methylbutanoic acid and 4-aminopyridine are indicative of hydrolysis. Liquid chromatography coupled with mass spectrometry (LC-MS) can be used to confirm the identity of the degradation products.[9]
Q4: What are the expected hydrolysis products?
The hydrolysis of 3-methyl-N-(pyridin-4-yl)butanamide will yield 3-methylbutanoic acid and 4-aminopyridine.
Section 2: Troubleshooting Guide
This section provides a structured approach to identifying and resolving hydrolysis issues.
Issue 1: Rapid loss of parent compound observed in solution.
Initial Assessment:
-
Confirm Identity and Purity: Before assuming hydrolysis, verify the identity and purity of your starting material using appropriate analytical techniques (e.g., NMR, LC-MS, melting point).
-
Review Solution Preparation: Double-check all calculations and procedures used for preparing the solution. Ensure the correct solvent and concentration were used.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for rapid compound loss.
Issue 2: Inconsistent results between experimental batches.
Initial Assessment:
-
Standardize Procedures: Ensure that all experimental parameters, including solution preparation, storage conditions, and analytical methods, are strictly standardized across all batches.
-
Calibrate Instruments: Regularly calibrate all instruments used, such as pH meters and balances, to ensure accuracy.[10]
Troubleshooting Steps:
-
pH Measurement: Measure and record the pH of each new solution batch immediately after preparation. Even small variations in pH can lead to different hydrolysis rates.
-
Solvent Source: Use the same lot of solvent for all batches to minimize variability. If this is not possible, test new solvent lots for any impact on stability.
-
Water Quality: Utilize high-purity, deionized water to avoid introducing catalytic impurities.
Issue 3: Appearance of unexpected peaks in chromatograms.
Initial Assessment:
-
Identify Known Degradants: Compare the retention times of the unexpected peaks with those of authenticated standards of 3-methylbutanoic acid and 4-aminopyridine.
-
Mass Spectrometry: Use LC-MS to determine the mass-to-charge ratio (m/z) of the unknown peaks to aid in their identification.[9] It's possible that side reactions or degradation of impurities are occurring.
Investigative Actions:
-
Forced Degradation Studies: Conduct forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, thermal) to intentionally generate degradation products.[9][11] This can help in identifying and characterizing the unknown peaks and understanding the degradation pathways.[4][11]
-
Purity of Starting Material: Re-evaluate the purity of the 3-methyl-N-(pyridin-4-yl)butanamide. The unexpected peaks could be impurities present in the initial material that are co-eluting or degrading over time.
Section 3: Experimental Protocols
Protocol 1: pH Stability Study
This protocol is designed to determine the optimal pH range for the stability of 3-methyl-N-(pyridin-4-yl)butanamide in your experimental solvent system.
Objective: To evaluate the rate of hydrolysis at different pH values.
Materials:
-
3-methyl-N-(pyridin-4-yl)butanamide
-
Aqueous buffers of various pH values (e.g., pH 3, 5, 7, 9, 11)
-
Co-solvent (if applicable, e.g., acetonitrile, DMSO)
-
HPLC or UHPLC system with a suitable column (e.g., C18)
-
Calibrated pH meter
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of 3-methyl-N-(pyridin-4-yl)butanamide in the chosen co-solvent at a known concentration.
-
For each pH to be tested, prepare a solution by diluting the stock solution with the corresponding aqueous buffer to the final desired concentration. Ensure the final percentage of co-solvent is consistent across all samples.
-
-
Time-Point Analysis:
-
Immediately after preparation (T=0), inject an aliquot of each pH solution into the HPLC/UHPLC system to determine the initial concentration of the parent compound.
-
Store the solutions at a constant, controlled temperature (e.g., ambient or 37°C).
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution and analyze by HPLC/UHPLC.
-
-
Data Analysis:
-
For each time point and pH, calculate the percentage of the parent compound remaining relative to the T=0 measurement.
-
Plot the percentage of remaining parent compound versus time for each pH.
-
Determine the pH range where the compound exhibits the greatest stability (i.e., the slowest rate of degradation).
-
Data Presentation:
| pH | % Remaining at 8h | % Remaining at 24h | % Remaining at 48h |
| 3 | 85% | 65% | 40% |
| 5 | 98% | 95% | 90% |
| 7 | 99% | 98% | 97% |
| 9 | 90% | 75% | 55% |
| 11 | 70% | 40% | 15% |
| Note: This is example data and will vary based on experimental conditions. |
Protocol 2: Forced Degradation Study
This protocol is used to rapidly identify potential degradation pathways and products.
Objective: To accelerate the degradation of 3-methyl-N-(pyridin-4-yl)butanamide under stress conditions.
Materials:
-
3-methyl-N-(pyridin-4-yl)butanamide
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
High-purity water
-
LC-MS system
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of the compound in a suitable solvent.
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl and heat (e.g., 60°C) for a defined period (e.g., 2-8 hours).[11]
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH and heat (e.g., 60°C) for a defined period.[11]
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Heat a solution of the compound in a neutral solvent.
-
Photolytic Degradation: Expose a solution of the compound to UV light.[11]
-
-
Analysis:
-
After the stress period, neutralize the acidic and basic samples.
-
Analyze all samples by LC-MS to identify and characterize the degradation products.
-
Section 4: Mechanistic Insights
Amide Hydrolysis Mechanisms
The hydrolysis of 3-methyl-N-(pyridin-4-yl)butanamide can proceed through either acid-catalyzed or base-promoted pathways.[5]
Acid-Catalyzed Hydrolysis
Under acidic conditions, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon.[5] A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate.[5][12] Subsequent proton transfer and elimination of 4-aminopyridine (which is protonated under acidic conditions to form the non-nucleophilic pyridinium ion) leads to the formation of 3-methylbutanoic acid.[5][12]
Caption: Acid-catalyzed amide hydrolysis pathway.
Base-Promoted Hydrolysis
In basic solutions, a hydroxide ion acts as the nucleophile, directly attacking the carbonyl carbon to form a tetrahedral intermediate.[5][13] This is followed by the elimination of the amide anion, which is a poor leaving group, making this step less favorable than in the acid-catalyzed mechanism.[13][14] The amide anion then deprotonates the newly formed carboxylic acid in an irreversible step, driving the reaction to completion.[5] It is generally observed that base-catalyzed hydrolysis is more efficient than acid-catalyzed hydrolysis for many amides.[15]
Caption: Base-promoted amide hydrolysis pathway.
Section 5: Preventative Strategies
To minimize the hydrolysis of 3-methyl-N-(pyridin-4-yl)butanamide, consider the following preventative measures:
-
pH Control: Based on your pH stability studies, maintain the solution pH within the most stable range, likely near neutral pH. The use of buffers is highly recommended to maintain a constant pH.[16]
-
Temperature Control: Prepare and store solutions at the lowest practical temperature to slow the rate of hydrolysis. Avoid unnecessary exposure to elevated temperatures.
-
Solvent Selection: If the experimental design allows, consider using solvents with lower water content or aprotic solvents where hydrolysis cannot occur. However, ensure the compound remains soluble and the solvent is compatible with your downstream applications.
-
Minimize Storage Time: Prepare solutions fresh whenever possible and minimize the storage time before use.
-
Inert Atmosphere: For particularly sensitive applications, preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can help to exclude atmospheric moisture.
-
Use of Excipients: In formulation development, certain excipients can be used to protect against hydrolysis by reducing water activity or forming protective complexes.[16][17]
By systematically applying the troubleshooting guides, experimental protocols, and preventative strategies detailed in this technical support center, researchers can effectively manage and mitigate the challenges associated with the hydrolysis of 3-methyl-N-(pyridin-4-yl)butanamide in solution, leading to more reliable and reproducible scientific outcomes.
References
-
LibreTexts. (2022, September 24). 21.7: Chemistry of Amides. Retrieved from [Link]
-
Pliego, J. R., & Riveros, J. M. (2002). Theoretical Study of Base-Catalyzed Amide Hydrolysis: Gas- and Aqueous-Phase Hydrolysis of Formamide. The Journal of Physical Chemistry A, 106(31), 7434–7439. [Link]
-
Chemistry Steps. (2022, June 25). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch20 : Amide hydrolysis. Retrieved from [Link]
-
Fiveable. (2025, August 15). Hydrolysis of Amides Definition. Retrieved from [Link]
-
Chad's Prep. (2019, January 15). mechanism of amide hydrolysis. Retrieved from [Link]
-
Master Organic Chemistry. (2019, October 7). Hydrolysis of Amides Using Acid Or Base. Retrieved from [Link]
-
Patsnap. (2026, February 28). How to Detect Amide Degradation Using Chromatographic Techniques. Retrieved from [Link]
-
Chemguide. (n.d.). the hydrolysis of amides. Retrieved from [Link]
-
Patsnap. (2026, February 28). How to Minimize Amide Hydrolysis in High-Humidity Environments. Retrieved from [Link]
-
Patsnap. (2026, February 28). Amide vs Ester: Evaluating Hydrolysis Rates for Stability. Retrieved from [Link]
-
Vardan, V. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry, 3(2), 21-30. [Link]
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Belton, D. J., & Williams, A. (1977). Hydrolysis of (N-Ary1)alkylphenylphosphinic Amides in Acidic Solution : Influence of Different P-Alkyl. Journal of the Chemical Society, Perkin Transactions 2, (10), 1333–1337. [Link]
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Schowen, R. L., & Zuorick, G. W. (1966). Amide Hydrolysis. Superimposed General Base Catalysis in the Cleavage of Anilides. Journal of the American Chemical Society, 88(6), 1223–1225. [Link]
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Varvounis, G., & Katsayannis, F. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc, 2015(7), 101-112. [Link]
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Patsnap. (2026, February 28). How to Reduce Amide Degradation During Storage — Stability Tips. Retrieved from [Link]
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Bajaj, S., Singla, D., & Sakhuja, N. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]
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Hudson Lab Automation. (2021, August 31). Drug Stability Testing and Analysis. Retrieved from [Link]
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Patel, R. M., & Patel, P. M. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(1), 1-8. [Link]
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Labinsights. (2023, May 8). Some Basic Facts about Forced Degradation Test. Retrieved from [Link]
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University of the Sciences in Philadelphia. (2005). Principles of Drug Action 1, Spring 2005, Amides. Retrieved from [Link]
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OpenStax. (n.d.). 21.7 Chemistry of Amides. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]
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Quora. (2017, September 2). How to prevent hydrolysis in a drug. Retrieved from [Link]
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1H NMR interpretation of 3-methyl-N-(pyridin-4-yl)butanamide
An objective, in-depth technical comparison guide for the 1 H NMR interpretation of 3-methyl-N-(pyridin-4-yl)butanamide, designed for researchers, analytical scientists, and drug development professionals.
Executive Summary
3-methyl-N-(pyridin-4-yl)butanamide (commonly known as N-(pyridin-4-yl)isovaleramide) is a highly versatile structural motif utilized in the synthesis of kinase inhibitors and neurological therapeutics[1]. Accurate structural elucidation of this compound via 1 H Nuclear Magnetic Resonance (NMR) spectroscopy is a critical quality-control checkpoint. This guide objectively compares the performance of different NMR acquisition parameters—specifically solvent environments (CDCl 3 vs. DMSO-d 6 ) and magnetic field strengths (400 MHz vs. 600 MHz)—to provide a definitive framework for optimal spectral interpretation.
Mechanistic Grounding: The Physics of Solvent and Field Selection
Solvent Effects on Hydrogen Bonding and Exchange Rates
The choice of deuterated solvent fundamentally dictates the resolution of the exocyclic amide proton in 4-aminopyridine derivatives[2].
-
CDCl 3 (Non-Polar Environment): In chloroform, the amide proton experiences intermediate chemical exchange and variable intermolecular hydrogen bonding, often forming transient dimers[3]. This dynamic state results in a broad, wandering signal (typically between 8.0–8.5 ppm) that frequently overlaps with and obscures the critical pyridine H2/H6 aromatic doublets.
-
DMSO-d 6 (Strong H-Bond Acceptor): Dimethyl sulfoxide acts as a potent hydrogen-bond acceptor, outcompeting solute-solute interactions to form a stable, uniform solvation shell around the amide proton. This thermodynamic lock drastically reduces the proton exchange rate, yielding a sharp, highly reproducible singlet shifted significantly downfield to ~10.4 ppm[1][4].
Magnetic Field Strength and Second-Order Effects
The isovaleryl chain (3-methylbutanoyl group) presents a classic A6BX2 spin system. The β -CH proton is spin-coupled to six equivalent γ -CH 3 protons and two α -CH 2 protons.
-
400 MHz: At lower field strengths, the small chemical shift dispersion ( Δν ) relative to the coupling constant ( J ) induces second-order effects (the "roofing" effect), blurring the fine structure of the β -CH multiplet into an unresolved hump.
-
600 MHz: Upgrading to a 600 MHz spectrometer increases Δν , pushing the spin system toward first-order mechanics. This cleanly resolves the β -CH signal into a distinct nonet (or overlapping septet/triplet), allowing for precise extraction of J -coupling constants[5].
Visual Workflows
Workflow for optimizing NMR acquisition parameters.
1H NMR spin-spin coupling and NOE network for structural elucidation.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system to ensure maximum spectral trustworthiness and reproducibility.
Phase 1: Sample Preparation
-
Weighing: Accurately weigh 15–20 mg of highly purified 3-methyl-N-(pyridin-4-yl)butanamide into a clean glass vial.
-
Solvation: Add 0.6 mL of anhydrous DMSO-d 6 (containing 0.03% v/v Tetramethylsilane[TMS] as an internal standard). Self-Validation Check: Ensure complete dissolution; particulate matter will distort magnetic field homogeneity.
-
Transfer: Transfer the homogenous solution into a high-precision 5 mm NMR tube using a glass Pasteur pipette. Cap securely.
Phase 2: Instrument Tuning & Acquisition 4. Insertion & Temperature Control: Insert the sample into the spectrometer probe. Allow 5 minutes for thermal equilibration at 298 K (25°C). 5. Tuning & Matching: Perform automated or manual tuning and matching of the probe to the 1 H resonance frequency to maximize signal transfer. 6. Shimming: Execute 3D gradient shimming on the 2 H lock signal (DMSO-d 6 lock). Self-Validation Check: The lock level must remain stable, and the full-width at half-maximum (FWHM) of the TMS peak should be < 1.0 Hz. 7. Acquisition: Run a standard 1D 1 H pulse sequence (e.g., zg30 on Bruker systems). Set the number of scans (NS) to 16–32, with a relaxation delay (D1) of 2.0 seconds to ensure complete longitudinal relaxation of the quaternary and amide protons.
Phase 3: Processing 8. Apply a line broadening (LB) of 0.3 Hz before Fourier Transformation (FT). Phase and baseline correct the spectrum manually. Reference the spectrum to the internal TMS peak at 0.00 ppm or the residual DMSO pentet at 2.50 ppm[2].
Comparative Data Presentation
Table 1: 1 H NMR Chemical Shifts & Multiplicities (CDCl 3 vs. DMSO-d 6 )
Data synthesized from established literature on 4-aminopyridine amides and isovaleramides[1][4][6].
| Proton Assignment | CDCl 3 ( δ ppm) | DMSO-d 6 ( δ ppm) | Multiplicity | Integration |
| Amide NH | 8.20 (Broad, variable) | 10.45 (Sharp) | bs / s | 1H |
| Pyridine H2, H6 | 8.48 | 8.45 | d ( J≈6.0 Hz) | 2H |
| Pyridine H3, H5 | 7.52 | 7.65 | d ( J≈6.0 Hz) | 2H |
| α -CH 2 | 2.25 | 2.20 | d ( J≈7.0 Hz) | 2H |
| β -CH | 2.18 | 2.08 | m (nonet) | 1H |
| γ -CH 3 | 1.02 | 0.95 | d ( J≈6.7 Hz) | 6H |
Table 2: Resolution Comparison (400 MHz vs. 600 MHz)
| Parameter | 400 MHz Spectrometer | 600 MHz Spectrometer | Analytical Advantage of 600 MHz |
| β -CH Multiplet | Broad multiplet, slight overlap with trace water | Sharply resolved nonet (9 distinct peaks visible) | Accurate extraction of 3J -coupling constants. |
| α -CH 2 Doublet | Noticeable roofing effect | Perfect first-order doublet | Improved integration accuracy for the aliphatic chain. |
| Signal-to-Noise (S/N) | Baseline noise visible at 16 scans | High S/N at 16 scans | Faster acquisition times for dilute or poorly soluble samples. |
Conclusion & Recommendations
For the definitive structural characterization of 3-methyl-N-(pyridin-4-yl)butanamide, DMSO-d 6 analyzed at 600 MHz is the vastly superior analytical configuration. DMSO-d 6 effectively neutralizes the dynamic hydrogen-bonding behavior of the exocyclic amide, yielding a sharp, diagnostic NH peak at ~10.4 ppm that does not interfere with the pyridine aromatic signals. Concurrently, the 600 MHz field strength eliminates second-order spectral artifacts in the isovaleryl chain, allowing for rigorous, unambiguous assignment of the aliphatic spin system. CDCl 3 at 400 MHz should be reserved strictly for rapid, routine reaction monitoring where absolute resolution is not required.
Sources
Comprehensive Analytical Guide: Distinguishing 3-Methyl-N-(pyridin-4-yl)butanamide from Key Structural Isomers
As researchers advance hit-to-lead optimization, distinguishing structurally similar building blocks becomes paramount. 3-methyl-N-(pyridin-4-yl)butanamide (CAS: 349426-26-2)[1], an isovaleramide derivative of 4-aminopyridine, is frequently utilized in medicinal chemistry. However, its structural isomers—arising from either positional shifts on the pyridine ring or branching variations in the aliphatic acyl chain—can profoundly alter pharmacological profiles and binding affinities.
As a Senior Application Scientist, I have structured this guide to provide a definitive analytical framework. It objectively compares the target compound against its primary alternatives, detailing the causality behind the spectroscopic differences and providing self-validating experimental protocols.
Structural Classification & Isomeric Landscape
To accurately identify 3-methyl-N-(pyridin-4-yl)butanamide, we must first categorize its potential isomers into two distinct classes:
-
Positional Isomers (Pyridine Ring): Variations where the isovaleramide group is attached to the 2- or 3-position of the pyridine ring.
-
Acyl Chain Isomers (Aliphatic Tail): Variations in the branching of the 5-carbon acyl chain, such as the highly sterically hindered pivalamide derivative (2,2-dimethyl-N-(pyridin-4-yl)propanamide)[2] or the linear valeramide (N-(pyridin-4-yl)pentanamide).
Caption: Structural classification of 3-methyl-N-(pyridin-4-yl)butanamide and its primary isomers.
Comparative Analytical Performance
The "performance" of an analytical workflow depends on its ability to exploit specific structural features. For these isomers, Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provide orthogonal, definitive identification.
Mechanistic Diagnostic Causality (E-E-A-T Insights)
-
Pyridine Ring Symmetry: The 4-aminopyridine moiety possesses a C2 axis of symmetry, rendering the protons at positions 2 and 6 equivalent, as well as those at 3 and 5. This results in a characteristic A2B2 (or AA′BB′ ) splitting pattern, typically presenting as two distinct doublets around 8.45 ppm and 7.55 ppm[2]. In contrast, the 2-pyridyl and 3-pyridyl isomers lack this symmetry, yielding complex, asymmetric multiplets[3].
-
Acyl Chain Branching: The isovaleryl group features a terminal isopropyl group, which manifests as a 6H doublet due to coupling with the adjacent methine proton. The pivalamide isomer, however, contains a tert-butyl group. Because the quaternary carbon lacks protons, the methyl groups are entirely decoupled and appear as a sharp 9H singlet at 1.32 ppm[2].
-
Amide Bond Dynamics: The amide proton (-NH) typically appears as a broad singlet. Its chemical shift is highly dependent on solvent hydrogen-bonding capabilities, often shifting from ~7.8 ppm in CDCl₃ to >10.0 ppm in DMSO-d₆[3].
Quantitative Data Summary
| Isomer Type | Compound Name | Pyridine ¹H NMR Pattern | Acyl Chain ¹H NMR Pattern | Expected [M+H]⁺ |
| Target | 3-methyl-N-(pyridin-4-yl)butanamide | Two doublets ( A2B2 ), ~8.45, 7.55 ppm | 6H doublet (~0.95 ppm) , 2H doublet (~2.2 ppm) | m/z 179.1 |
| Chain | 2,2-dimethyl-N-(pyridin-4-yl)propanamide | Two doublets ( A2B2 ), ~8.47, 7.52 ppm | 9H singlet (~1.32 ppm) | m/z 179.1 |
| Chain | N-(pyridin-4-yl)pentanamide | Two doublets ( A2B2 ), ~8.45, 7.55 ppm | 3H triplet (~0.9 ppm) , linear multiplets | m/z 179.1 |
| Positional | 3-methyl-N-(pyridin-2-yl)butanamide | Four distinct multiplets (asymmetric) | 6H doublet (~0.95 ppm), 2H doublet (~2.2 ppm) | m/z 179.1 |
Experimental Methodologies
To ensure absolute trustworthiness, the following protocols form a self-validating system. The synthesis dictates the expected structure, while the orthogonal analytical steps confirm it.
Standardized Synthesis Protocol (Acylation)
This nucleophilic acyl substitution protocol is adapted from established methodologies for N-heteroaryl amides to prevent over-acylation[3],[2].
-
Preparation: Dissolve 4-aminopyridine (2.0 g, 21.3 mmol) in 20 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Base Addition: Add triethylamine (8.9 mL, 63.9 mmol) sequentially. Causality: The tertiary amine acts as an acid scavenger to neutralize the HCl byproduct, driving the reaction forward and preventing the protonation of the pyridine nitrogen.
-
Acylation: Cool the mixture to 0 °C. Dropwise add isovaleryl chloride (25.6 mmol). Causality: Slow addition at low temperatures controls the exothermic reaction, minimizing the formation of di-acylated side products.
-
Workup: Stir at room temperature for 15 hours. Quench with water, extract the organic layer, and purify via silica gel column chromatography (DCM:MeOH, 20:1 v/v) to afford the target compound as a white solid[2].
NMR & LC-MS/MS Analytical Workflow
Caption: Diagnostic workflow for differentiating N-(pyridin-4-yl) amides using NMR and MS/MS.
Step-by-Step Analytical Execution:
-
NMR Sample Prep: Dissolve 10 mg of the purified compound in 0.6 mL of CDCl₃. Note: If the amide proton signal is excessively broadened due to intermolecular hydrogen bonding[3], switch the solvent to DMSO-d₆, which acts as a strong hydrogen bond acceptor and sharpens the NH signal.
-
NMR Acquisition: Acquire ¹H NMR at 300 or 400 MHz. Verify the presence of the A2B2 doublets (~8.47 ppm, ~7.52 ppm) to confirm the 4-pyridyl core, and the 6H doublet (~0.95 ppm) to confirm the isovaleryl chain[2].
-
LC-MS/MS Analysis: Inject 1 µL of a 1 µg/mL sample onto a C18 column. Elute using a gradient of 5-95% Acetonitrile (0.1% Formic Acid). Apply Collision-Induced Dissociation (CID) at 20-30 eV. Monitor the cleavage of the amide bond, which typically yields a characteristic 4-aminopyridine fragment ion at m/z 95[4].
References
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A Senior Application Scientist's Guide to the Proper Disposal of 3-methyl-N-(pyridin-4-yl)butanamide
As researchers and scientists at the forefront of drug development, our commitment to innovation is matched by our dedication to safety and environmental stewardship. The proper handling and disposal of chemical reagents are not merely procedural afterthoughts; they are integral to the integrity of our research and the safety of our communities. This guide provides a comprehensive, technically grounded protocol for the disposal of 3-methyl-N-(pyridin-4-yl)butanamide, synthesized from field-proven insights and authoritative safety standards.
Our approach is built on a foundational understanding of the molecule's structure: a pyridine ring linked to a butanamide functional group. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, we must infer its potential hazards and reactivity from these constituent parts to establish a robust and self-validating disposal plan. The pyridine moiety suggests potential hazards such as toxicity and environmental persistence, while the amide group is generally stable but can release toxic nitrogen oxides upon combustion.[1][2]
Hazard Analysis and Risk Assessment
Before any handling or disposal, a thorough risk assessment is paramount. The chemical structure of 3-methyl-N-(pyridin-4-yl)butanamide dictates our safety precautions.
-
Inferred Health Hazards: Based on analogous pyridine derivatives, this compound should be treated as harmful if swallowed, in contact with skin, or inhaled.[3][4] It is likely to cause skin irritation and serious eye irritation.[5][6]
-
Routes of Exposure: The primary routes of exposure are inhalation of aerosols, skin/eye contact, and ingestion.[7]
-
Combustion Products: Thermal decomposition is expected to produce hazardous gases, including carbon monoxide, carbon dioxide, and nitrogen oxides (NOx).[2]
Given these potential hazards, all handling and disposal procedures must be conducted within a certified chemical fume hood, with personnel wearing appropriate Personal Protective Equipment (PPE).
Regulatory Compliance: Classifying Your Waste
The first and most critical step in disposal is to correctly classify the waste according to local and national regulations. In the United States, the Environmental Protection Agency (EPA) provides guidelines under the Resource Conservation and Recovery Act (RCRA).
Chemical waste generators are legally responsible for determining if their waste is hazardous.[2][7] Given that pyridine-containing wastes are often listed (e.g., EPA hazardous waste code F005 for spent pyridine solvent), it is prudent to manage 3-methyl-N-(pyridin-4-yl)butanamide as a hazardous waste.[8]
Actionable Directive: Always consult with your institution's Environmental Health & Safety (EHS) department to ensure complete and accurate classification and to comply with all site-specific, local, and federal regulations.[2]
Pre-Disposal Protocol: Waste Segregation and Storage
Proper segregation and storage are crucial to prevent dangerous chemical reactions and ensure safe handling by waste management personnel.
Step-by-Step Storage Procedure:
-
Select Appropriate Container: Use a dedicated, chemically resistant (e.g., high-density polyethylene or glass) container that can be tightly sealed.[2][9] The container must be in good condition and free from leaks or contamination.
-
Labeling: Immediately label the waste container with a "Hazardous Waste" label. The label must clearly identify the contents, including the full chemical name: "3-methyl-N-(pyridin-4-yl)butanamide," and list all components of any solution. Note the approximate concentration and quantity.
-
Segregation: Store the waste container in a designated satellite accumulation area. This area must be at or near the point of generation. Crucially, segregate this waste from incompatible materials, especially strong oxidizing agents and strong acids.[2]
-
Storage Conditions: Keep the container tightly closed except when adding waste. Store it in a cool, dry, and well-ventilated location, away from heat sources or open flames.[5][9]
Spill and Decontamination Protocol
Accidents require immediate and correct responses to mitigate risks.
Immediate Spill Response (for small spills):
-
Evacuate and Alert: Evacuate non-essential personnel from the immediate area and alert colleagues.
-
Ventilate: Ensure the chemical fume hood is operating correctly to ventilate vapors.
-
Don PPE: Wear the appropriate PPE as outlined in Table 1.
-
Contain and Absorb: Cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[5][10] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect Waste: Carefully sweep or scoop the absorbed material into the designated hazardous waste container.[10]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water, followed by ethanol), collecting all cleaning materials as hazardous waste.
-
Report: Report the incident to your supervisor and EHS department according to institutional policy.
Authorized Disposal Pathways
Disposal of 3-methyl-N-(pyridin-4-yl)butanamide waste must be handled by a licensed hazardous waste disposal facility. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [5][9]
The preferred method for disposal of nitrogen-containing organic compounds is high-temperature incineration. This method ensures the complete destruction of the compound and allows for the scrubbing of harmful combustion byproducts like NOx from the exhaust gases.[11]
The following diagram illustrates the decision-making workflow for the proper disposal of chemical waste in a laboratory setting.
Caption: Decision workflow for the safe disposal of laboratory chemical waste.
Personal Protective Equipment (PPE)
A summary of the recommended PPE for handling 3-methyl-N-(pyridin-4-yl)butanamide waste is provided below.
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves.[9] | Provides a barrier against skin contact. Contaminated gloves must be disposed of as hazardous waste. |
| Eye/Face Protection | Chemical safety goggles or a face shield if there is a splash hazard.[2][6] | Protects eyes from splashes and aerosols. Standard safety glasses are insufficient. |
| Skin and Body | Fully buttoned laboratory coat.[9] | Prevents contamination of personal clothing. |
| Respiratory | Use only within a certified chemical fume hood.[2] | A fume hood provides primary respiratory protection by containing vapors and aerosols. |
References
-
UNITED STATES ENVIRONMENTAL PROTECTION AGENCY. (2020). PC Code: 005100, 005209, 005219 MEMORANDUM. Regulations.gov. [Link]
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National Center for Biotechnology Information. (n.d.). TABLE 7-1, Regulations and Guidelines Applicable to Pyridine. NCBI. [Link]
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Loba Chemie. (2015). 3-METHYLPYRIDINE FOR SYNTHESIS Safety Data Sheet. [Link]
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Chemwatch. (n.d.). 2-BROMO-3-METHYLPYRIDINE GHS Safety Data Sheet. Chemstock. [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. [Link]
-
European Chemicals Agency. (n.d.). 3-methylpent-3-en-2-one - Registration Dossier. ECHA. [Link]
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National Center for Biotechnology Information. (n.d.). PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine. NCBI. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
